molecular formula C9H5F3N2O B1388818 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone CAS No. 403660-48-0

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Cat. No.: B1388818
CAS No.: 403660-48-0
M. Wt: 214.14 g/mol
InChI Key: UAZVGXXGCZPWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-1-2-7-6(3-5)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZVGXXGCZPWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664359
Record name 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403660-48-0
Record name 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Novel Trifluoromethylated Indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The strategic incorporation of a trifluoromethyl group (-CF₃) into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone represents a molecule of considerable interest, wedding the therapeutic potential of the indazole nucleus with the advantageous properties of a trifluoromethyl ketone.

As of the current literature, a direct synthesis and detailed characterization of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone has not been reported. This guide, therefore, serves as a comprehensive, predictive framework for its synthesis and structural confirmation. We will propose a viable synthetic pathway and then, leveraging our expertise in analytical chemistry, provide a detailed, predictive analysis of the spectroscopic data that would be essential for its unequivocal structure elucidation. This document is designed to be a self-validating system, where each analytical prediction is grounded in established principles and supported by data from analogous structures.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone is a Friedel-Crafts acylation of the indazole ring. However, the acidic nature of the N-H proton in indazole necessitates a protection strategy to prevent side reactions with the Lewis acid catalyst. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the indazole nitrogen, as it is stable under Friedel-Crafts conditions and can be readily removed.[3]

Experimental Protocol: A Three-Step Synthesis

Step 1: N-Protection of 1H-Indazole

  • To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole.

Step 2: Friedel-Crafts Acylation

  • To a cooled (0 °C) solution of the SEM-protected indazole (1.0 eq) in anhydrous dichloromethane (DCM), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.[4]

  • Stir the mixture for 15 minutes at 0 °C.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2,2,2-trifluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-5-yl)ethanone.

Step 3: Deprotection

  • Dissolve the SEM-protected ketone (1.0 eq) in a solution of ethylenediaminetetraacetic acid (EDTA, 0.1 eq) in acetonitrile.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 2.0 eq, 1M in THF).

  • Heat the mixture at reflux for 2 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone .

Structure Elucidation Workflow

The confirmation of the final product's structure relies on a synergistic application of multiple analytical techniques. The logical flow of this process is outlined below.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation cluster_nmr NMR Analysis cluster_conclusion Confirmation Synthesis Proposed Synthesis Purification Purification (Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy Purification->NMR Connectivity & 3D Structure XRay X-ray Crystallography (Optional, Definitive) Purification->XRay Absolute Structure Conclusion Structure Confirmed MS->Conclusion IR->Conclusion H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR XRay->Conclusion TwoD_NMR 2D NMR (HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR TwoD_NMR->Conclusion

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern, offering the first piece of evidence for the successful synthesis.

Predicted Data:

  • Molecular Formula: C₉H₅F₃N₂O

  • Molecular Weight: 214.15 g/mol

  • High-Resolution MS (HRMS): Predicted [M+H]⁺ of 215.0403.

  • Key Fragmentation Patterns: The primary fragmentation is expected to be the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to a stable indazolyl-5-carbonyl cation.

m/z (Predicted)Fragment IonNotes
214[M]⁺Molecular ion peak.
145[M - CF₃]⁺Loss of the trifluoromethyl radical, a characteristic fragmentation of trifluoromethyl ketones. This should be a prominent peak.
117[Indazole-C≡O]⁺ - COSubsequent loss of carbon monoxide from the m/z 145 fragment.
90[C₆H₄N]⁺Fragmentation of the indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Predicted Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch of the indazole ring.[5]
3100-3000WeakAromatic C-H stretch.
1700-1720StrongC=O stretch of the trifluoromethyl ketone. The electron-withdrawing nature of the CF₃ group increases the frequency compared to a typical aromatic ketone.[6]
1620, 1580, 1500Medium to WeakC=C and C=N stretching vibrations of the indazole ring.[5]
1100-1200StrongC-F stretching vibrations of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR will show signals for the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group at the 5-position.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Coupling
~13.5br s1HN1-HThe acidic proton of the indazole ring will appear as a broad singlet at a downfield chemical shift.[2]
~8.6s1HH-4This proton is ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It will appear as a singlet or a narrow doublet due to a small ⁴J coupling to H-6.
~8.2s1HH-3The proton at the 3-position of the indazole ring. It may show a long-range coupling (⁵J) to H-7.[7]
~7.9d1HH-6This proton is ortho to the C-7 proton and will appear as a doublet.
~7.7d1HH-7This proton is ortho to the H-6 proton and will appear as a doublet.
¹³C NMR Spectroscopy

The carbon NMR will show nine distinct signals, and their chemical shifts will provide further confirmation of the structure.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~178C=OThe carbonyl carbon will be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[8]
~140C-7aQuaternary carbon at the ring junction.
~135C-3CH carbon of the pyrazole ring.
~128C-5Quaternary carbon attached to the carbonyl group.
~127C-6CH carbon of the benzene ring.
~125C-4CH carbon of the benzene ring, deshielded by the adjacent carbonyl group.
~122C-3aQuaternary carbon at the ring junction.
~117CF₃The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 290 Hz).[8]
~111C-7CH carbon of the benzene ring.
¹⁹F NMR Spectroscopy

The fluorine NMR will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityRationale
~ -70 to -80sA singlet is expected as there are no other fluorine atoms in the molecule to couple with. The chemical shift is characteristic of trifluoromethyl ketones.
2D NMR Spectroscopy

To unequivocally assign the proton and carbon signals, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, confirming the C-H connectivities (H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-7 to C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will reveal long-range (2-3 bond) correlations, which are crucial for establishing the overall connectivity. Key expected correlations include:

    • H-4 to the carbonyl carbon (C=O) and C-5.

    • H-6 to C-4, C-5, and C-7a.

    • H-3 to C-3a and C-7a.

G H4 H-4 C4 C-4 H4->C4 ¹J C5 C-5 H4->C5 ²J C6 C-6 H4->C6 ²J CO C=O H4->CO ³J H6 H-6 H6->C5 ²J H6->C6 ¹J C7 C-7 H6->C7 ²J C7a C-7a H6->C7a ³J H7 H-7 H7->C5 ³J H7->C6 ²J H7->C7 ¹J H3 H-3 C3 C-3 H3->C3 ¹J C3a C-3a H3->C3a ²J H3->C7a ³J NH N1-H NH->C3a ³J NH->C7a ²J CF3 CF3

Caption: Key predicted HMBC correlations for structure confirmation.

X-ray Crystallography

For an unambiguous and definitive confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.

Conclusion

The structure elucidation of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone, a novel compound with significant potential in drug discovery, requires a multi-faceted analytical approach. This guide has outlined a plausible synthetic route and provided a detailed, predictive analysis of the expected data from mass spectrometry, IR spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy. The convergence of these predicted data points—the correct molecular weight and fragmentation from MS, the characteristic functional group absorptions in IR, and the specific chemical shifts, coupling patterns, and 2D correlations in NMR—would provide a robust and self-validating confirmation of the target structure. For absolute proof, single-crystal X-ray crystallography would offer the definitive structural evidence. This comprehensive guide serves as a valuable roadmap for any researcher venturing into the synthesis and characterization of this promising molecule.

References

  • Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6569–6580. [Link]

  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6569-6580. [Link]

  • Mandhapati, A. R., Kato, T., Matsushita, T., Ksebati, B., Vasella, A., Böttger, E. C., & Crich, D. (2015). Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy. The Journal of organic chemistry, 80(3), 1754–1763. [Link]

  • Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Doddrell, D., Jordan, D., Kitching, W., & Bullpitt, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 468-473. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Abdel-Wahab, B. F., El-Azzouny, A. A., & El-Tantawy, A. I. (2011). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Bioorganic & medicinal chemistry, 19(12), 3743–3750. [Link]

  • Carlier, F., Basile, T., & Pazzi, M. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 371. [Link]

  • Campetalla, S., Palmieri, A., & Petrini, M. (2009). Synthesis of 3-(Tosyl-alkyl)indazoles and their Desulfonylation Reactions-A New Entry to 3-Substituted Indazoles by an Unprecedented Friedel-Crafts Process. European Journal of Organic Chemistry, 2009(19), 3184-3188. [Link]

  • Google Patents. (2017).
  • Nagarajan, K., Sudarsanam, V., Parthasarathy, P. C., Arya, V. P., & Shenoy, S. J. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 97(5-6), 629-643. [Link]

  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers (insets illustrating the n 1 and n 21 modes) using Raman (upper, W n = 100 1C) and IR spectroscopy (lower, W n = 150 1C) [Image]. [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

  • Kakiuchi, K., Sonoda, M., Tsuzuki, H., & Imai, H. (2001). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Chemistry Letters, 30(11), 1144-1145. [Link]

  • Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules (Basel, Switzerland), 26(24), 7687. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6 [Image]. [Link]

  • Luo, X., Zhang, Y., & Liu, C. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]

  • Çetin, M. S., & Tutar, A. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 8(12), 11449-11462. [Link]

  • Li, Y., Wang, Y., & Ma, L. (2018). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances, 8(29), 16203-16210. [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Obaid, A. M., Al-Ghorbani, M., & Marzouk, M. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(7), 3192. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 30-34. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. [Link]

  • Ramachandraiah, A., & Sridhar, P. (1984). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 23A, 696-697. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14088-14104. [Link]

  • LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Srivastava, R. M., & Brinn, I. M. (1986). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 23(4), 1113-1115. [Link]

  • Parella, T. (2000). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Magnetic resonance in chemistry : MRC, 38(11), 963–968. [Link]

Sources

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone CAS number 403660-48-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (CAS: 403660-48-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a fluorinated heterocyclic ketone of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, analytical characterization, and its strategic importance as a building block in modern pharmaceutical research.

Strategic Importance: The Convergence of Two Privileged Scaffolds

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a molecule that synergistically combines two powerful structural motifs in medicinal chemistry: the indazole core and the trifluoromethyl ketone (TFMK) group .

  • The Indazole Nucleus: Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold."[1][2] This is due to its presence in a multitude of compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] The nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4] Marketed drugs such as Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) feature the indazole core, underscoring its therapeutic relevance.[3]

  • The Trifluoromethyl Ketone (TFMK) Moiety: The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[5][6] The TFMK group is a highly versatile functional handle and a potent bioisostere. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][7] The C-F bond's strength enhances resistance to oxidative metabolism, often leading to a longer biological half-life.[7]

The fusion of these two moieties in 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone creates a highly valuable building block, primed for elaboration into complex and potentially potent therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

PropertyPredicted ValueNotes
CAS Number 403660-48-0-
Molecular Formula C₉H₅F₃N₂O-
Molecular Weight 214.15 g/mol -
Appearance Likely a white to off-white solidBased on similar aromatic ketones.
Melting Point >150 °C (Estimate)Aromatic ketones tend to be crystalline solids with relatively high melting points.
Boiling Point >300 °C (Estimate)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water and nonpolar solvents (e.g., hexanes).The polar indazole and ketone groups suggest solubility in polar organic media.
pKa ~8-9 (for N-H proton)Estimated based on the pKa of the indazole N-H proton.

Synthesis and Mechanistic Considerations

The synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an electrophilic substitution on the indazole ring. The most direct approach is a Friedel-Crafts acylation.

The Challenge of Indazole Acylation

The indazole ring is generally considered to be electron-rich, yet it is known to be relatively unreactive towards standard Friedel-Crafts conditions.[8] Furthermore, electrophilic attack can occur at several positions. The C3 position is often the most nucleophilic, which would lead to the undesired 3-substituted isomer. Achieving substitution at the C5 position requires carefully chosen conditions to overcome these regiochemical and reactivity hurdles. A potent electrophile and catalyst system is necessary.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible route involves the direct acylation of 1H-indazole using trifluoroacetic anhydride (TFAA) as the acylating agent, catalyzed by a strong Brønsted or Lewis acid. Trifluoromethanesulfonic acid (TfOH), a superacid, is an excellent candidate for this transformation as it is known to catalyze Friedel-Crafts acylations effectively where traditional Lewis acids like AlCl₃ may fail or require stoichiometric amounts.[9]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Indazole 1H-Indazole Reaction Friedel-Crafts Acylation Indazole->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Catalyst Trifluoromethanesulfonic Acid (TfOH) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Temp 0 °C to RT Temp->Reaction Workup Aqueous Workup (Quench with NaHCO₃) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be optimized for safety and yield in a laboratory setting.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-indazole (1.0 eq).

  • Dissolution: Dissolve the indazole in anhydrous dichloromethane (DCM, approx. 10 mL per gram of indazole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) to the stirred solution.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise via syringe. Caution: TfOH is highly corrosive. The addition may be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired C5-acylated product from other isomers.[10]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the indazole ring (approx. 7.5-8.5 ppm) with characteristic splitting patterns (doublets, doublet of doublets). The C4-H proton will likely be a doublet coupled to C6-H, and C6-H will be a doublet of doublets coupled to C4-H and C7-H. The C7-H will be a doublet coupled to C6-H. The C3-H will be a singlet. A broad singlet for the N-H proton (>10 ppm).
¹³C NMR - Carbonyl carbon signal around 180 ppm (quartet due to coupling with ³JCF). - CF₃ carbon signal around 117 ppm (quartet due to ¹JCF coupling). - Aromatic carbons of the indazole ring (approx. 110-140 ppm).
¹⁹F NMR - A single, sharp singlet around -70 to -75 ppm (relative to CFCl₃), characteristic of a trifluoroacetyl group.
IR Spectroscopy - Strong C=O stretch for the ketone at ~1700-1720 cm⁻¹. - Strong C-F stretching bands at ~1100-1300 cm⁻¹. - N-H stretch (broad) around 3100-3300 cm⁻¹. - C=C and C=N stretches in the aromatic region (~1450-1600 cm⁻¹).
Mass Spectrometry (ESI+) - Expected [M+H]⁺ peak at m/z = 215.04.

Applications in Drug Discovery and Chemical Biology

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is not an end product but a versatile intermediate. The trifluoromethyl ketone group is a key reactive handle for further molecular elaboration.

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Core 2,2,2-Trifluoro-1- (1H-indazol-5-YL)ethanone Reduction Reduction (e.g., NaBH₄) Core->Reduction Hydrate Hydrate Formation (Enzyme Inhibitors) Core->Hydrate Heterocycle Heterocycle Formation (e.g., with hydrazines) Core->Heterocycle Alcohol Chiral Trifluoromethyl Alcohol Reduction->Alcohol Inhibitor Serine/Cysteine Protease Inhibitor Hydrate->Inhibitor Pyrazole Pyrazolyl-Indazole Derivatives Heterocycle->Pyrazole

Caption: Potential synthetic utility of the target compound.

  • Enzyme Inhibitors: TFMKs are well-known reversible covalent inhibitors of serine and cysteine proteases. The ketone readily forms a stable, tetrahedral hemiacetal or hemiketal with the active site serine or cysteine residue, effectively blocking the enzyme's catalytic activity.

  • Synthesis of Chiral Alcohols: The ketone can be stereoselectively reduced to the corresponding trifluoromethyl alcohol. This chiral center is a valuable stereogenic element for building complex molecules with defined three-dimensional structures.

  • Formation of New Heterocycles: The ketone can be condensed with binucleophiles, such as hydrazines or hydroxylamines, to construct new heterocyclic rings appended to the indazole core, further expanding chemical diversity.

Safety, Handling, and Storage

As a research chemical, a specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone may not be available. However, based on analogous structures like 2,2,2-trifluoroacetophenone, the following precautions are strongly advised.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[14] Take measures to prevent the buildup of electrostatic charge.[12]

  • Hazards:

    • Irritant: Likely to be a skin and serious eye irritant.

    • Lachrymator: May cause tearing.

    • Toxicity: The acute toxicity is unknown, but it should be handled as a potentially harmful substance if ingested or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

Conclusion

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone stands as a strategically designed chemical intermediate with high potential for drug discovery. It elegantly combines the biologically significant indazole scaffold with the pharmacokinetically advantageous trifluoromethyl ketone group. While its synthesis requires careful control of regioselectivity, established methods in heterocyclic chemistry provide a clear path to its preparation. Its true value lies in its capacity as a versatile building block, enabling medicinal chemists to explore novel chemical space in the quest for next-generation therapeutics.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. Retrieved from [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(4), 481. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128250.
  • Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S. Patent and Trademark Office.
  • NIH. (n.d.). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • Campetella, S., Palmieri, A., & Petrini, M. (2009). Synthesis of 3‐(Tosylalkyl)indazoles and their Desulfonylation Reactions – A New Entry to 3‐Substituted Indazoles by an Unprecedented Friedel–Crafts Process. European Journal of Organic Chemistry, 2009(19), 3184–3188. Retrieved from [Link]

  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • NIH. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

  • NIH. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

  • Quora. (n.d.). What are three methods for the preparation of ketones with the aid of chemical reactions?. Retrieved from [Link]

  • Alfa Aesar. (2021). Safety Data Sheet: 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic and analytical characteristics of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from structural analogs to forecast the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines comprehensive, best-practice protocols for the acquisition of this data, serving as a robust framework for researchers initiating work with this molecule. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction and Molecular Structure

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a heterocyclic compound featuring an indazole moiety linked to a trifluoroethanone group. The indazole ring system is a prevalent scaffold in numerous pharmacologically active compounds, while the trifluoromethyl group is a key functional group used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The combination of these two structural features makes this molecule a compelling subject for further investigation in drug development programs.

A clear understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Molecule cluster_indazole 1H-Indazole Ring cluster_substituent Trifluoroethanone Group C4 C4 C5 C5 C4->C5 C6 C6 C5->C6 C_carbonyl C=O C5->C_carbonyl C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a N1 N1-H C7a->N1 C3a->C4 N2 N2 C3 C3 N2->C3 N1->N2 C3->C3a C_CF3 CF3 C_carbonyl->C_CF3

Caption: Molecular structure of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts are based on the analysis of 1H-indazole and acetophenone as analogs.[1][2][3][4]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (N-H)> 10.0broad singlet-The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[5]
H3~8.1singlet-The C3-H of indazole is a singlet and appears at a downfield chemical shift.[3]
H4~7.8doublet~8.5Ortho coupling to H6. The trifluoroethanone group at C5 will have a deshielding effect.
H6~7.6doublet of doubletsJ(H6-H7) ≈ 8.5, J(H6-H4) ≈ 1.5Ortho coupling to H7 and meta coupling to H4.
H7~7.5doublet~8.5Ortho coupling to H6.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the observation of the exchangeable N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in DMSO-d6 Acquire 400 MHz NMR Spectrometer Dissolve->Acquire Process Fourier Transform, Baseline Correction, Phasing Acquire->Process Reference Reference to Solvent Peak Process->Reference

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature. Predictions are based on data for 1H-indazole and acetophenone.[4][6][7][8]

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹³C{¹⁹F} spectrum)Rationale
C=O~180quartetThe carbonyl carbon adjacent to a CF₃ group is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
CF₃~117quartetThe trifluoromethyl carbon will show a strong one-bond coupling to the fluorine atoms.
C3~135singletBased on 1H-indazole data.[7]
C3a~122singletBased on 1H-indazole data.[7]
C4~128singletElectron-withdrawing effect of the substituent at C5 will influence this position.
C5~125singletThe carbon bearing the substituent.
C6~121singletBased on 1H-indazole data.[7]
C7~110singletBased on 1H-indazole data.[7]
C7a~140singletBased on 1H-indazole data.[7]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz), followed by baseline correction and phasing. Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
CF₃-70 to -80singletThe chemical shift of a trifluoromethyl group adjacent to a carbonyl typically falls in this range.[9][10] In a proton-coupled spectrum, this would be a quartet due to coupling with the carbonyl carbon, but in a standard ¹⁹F spectrum, it will appear as a singlet.
Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

  • Data Processing: Fourier transform, baseline correction, and phasing. An external reference standard such as CFCl₃ (δ 0 ppm) or an internal standard can be used.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationRationale
3300-3100N-H stretchTypical for N-H stretching in indazoles.[11][12]
1700-1720C=O stretchThe electron-withdrawing trifluoromethyl group increases the carbonyl stretching frequency compared to acetophenone.[13]
1620-1450C=C and C=N stretchesAromatic and heteroaromatic ring stretching vibrations.
1350-1150C-F stretchesStrong absorptions characteristic of the trifluoromethyl group.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum is collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 214.

  • Key Fragments:

    • [M-CF₃]⁺ (m/z 145): Loss of the trifluoromethyl radical is a common fragmentation pathway for trifluoromethyl ketones.[14]

    • [Indazole-C=O]⁺ (m/z 145): This fragment corresponds to the indazolyl-carbonyl cation.

    • [Indazole-CH₂]⁺ (m/z 117): A fragment corresponding to the indazolyl-methyl cation.

    • [CF₃]⁺ (m/z 69): The trifluoromethyl cation.

MS_Fragmentation M+ [M]⁺˙ (m/z 214) Fragment1 [M-CF3]⁺ (m/z 145) M+->Fragment1 - •CF3 Fragment2 [Indazole-CO]⁺ (m/z 145) M+->Fragment2 - •CF3 Fragment3 [CF3]⁺ (m/z 69) M+->Fragment3 - •Indazole-CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and analytical profile of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. The predicted data, derived from sound chemical principles and analysis of structural analogs, offers a valuable starting point for researchers. The detailed experimental protocols are designed to be robust and reliable, enabling the efficient acquisition of high-quality data. It is anticipated that this guide will facilitate the synthesis, purification, and further investigation of this promising molecule in the field of drug discovery.

References

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[Link]

  • PubChem. 1H-Indazole.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • ACS Publications. Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones.[Link]

  • ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.[Link]

  • ResearchGate. 13C NMR of indazoles.[Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[Link]

  • Chemical Communications (RSC Publishing). Trifluoromethyl ketones: properties, preparation, and application.[Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones.[Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • Taylor & Francis Online. Vibrational Spectra of Indazole: Spectroscopy Letters.[Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.[Link]

  • NIST WebBook. 1H-indazole hydrochloride.[Link]

  • NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[Link]

  • Coupling constants for 1H and 13C NMR. [Link]

  • IR Spectroscopy Tutorial: Ketones. [Link]

  • The Royal Society of Chemistry. 4.[Link]

  • YouTube. Introduction to IR Spectroscopy. Ketones.[Link]

  • Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [Link]

  • Supporting Information for I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.[Link]

  • ResearchGate. 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...[Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.[Link]

  • RSC Publishing. Gas-phase Infrared Spectrum of Indazole.[Link]

  • SpectraBase. Acetophenone.[Link]

  • NIH. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910).[Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.[Link]

  • Scribd. Acetophenone H NMR.[Link]

  • SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)..[Link]

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.[Link]

  • Chemguide. mass spectra - fragmentation patterns.[Link]

  • ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.[Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.[Link]

  • YouTube. NMR spectrum of acetophenone.[Link]

  • FLOURINE COUPLING CONSTANTS. [https://www.rsc.org/images/LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-2 LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-214480.pdf]([Link] LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-214480.pdf)

  • YouTube. Mass Spectrometry: Alpha Cleavage of Ketones.[Link]

  • PDBe-KB. Acetophenone.[Link]

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

Sources

The Trifluoroacetyl Group: A Key Modification for Enhancing the Biological Activity of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with potent biological activities, including anticancer and anti-inflammatory properties. Parallelly, the strategic incorporation of fluorine-containing functional groups, particularly the trifluoroacetyl (TFA) moiety, is a well-established method for optimizing drug-like properties such as metabolic stability, lipophilicity, and target affinity. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoroacetyl indazoles. We will delve into the mechanistic rationale for combining these two privileged pharmacophores, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their application in modern drug discovery.

The Indazole Scaffold and Trifluoroacetyl Moiety: A Synergistic Partnership in Drug Design

The indazole ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them a focal point in oncology research.[3][4] Several FDA-approved drugs, such as axitinib and pazopanib, feature the indazole core and function as kinase inhibitors.[4]

The trifluoroacetyl group (-COCF₃) offers a unique combination of physicochemical properties that medicinal chemists leverage to enhance the therapeutic potential of parent molecules. The high electronegativity of the fluorine atoms can modulate the electronic properties of the indazole ring, influencing its binding affinity to target proteins. Furthermore, the CF₃ group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance a compound's lipophilicity, thereby improving its ability to cross cellular membranes.[5] The introduction of a trifluoroacetyl group onto the indazole nitrogen (N-trifluoroacetylation) can therefore be hypothesized to produce novel chemical entities with superior potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Key Signaling Pathways

A primary therapeutic application of indazole derivatives is in oncology, largely due to their efficacy as protein kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Indazole-based compounds have been successfully developed to target kinases in critical oncogenic pathways like the PI3K/AKT/mTOR pathway.[6]

Mechanism of Action: Kinase Inhibition

The introduction of a trifluoroacetyl group can enhance the interaction of the indazole scaffold with the ATP-binding pocket of kinases. The electron-withdrawing nature of the TFA group can influence the hydrogen-bonding capacity of the indazole ring system, potentially leading to stronger or more selective interactions with key amino acid residues in the kinase active site. One of the key signaling cascades often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.

PI3K_AKT_Pathway Fig. 1: Simplified PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival |— Bad Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole Trifluoroacetyl Indazole Derivative Indazole->AKT Inhibition

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway targeted by Trifluoroacetyl Indazoles.

Quantitative Data: Antiproliferative Activity

While extensive data on trifluoroacetyl indazoles is emerging, we can present representative data from known indazole-based kinase inhibitors to illustrate the expected potency.

Compound IDTarget KinaseCell LineIC₅₀ (µM)Citation
W24PI3K/AKT/mTORHGC-270.43-3.88[6]
2f(Not specified)4T10.23–1.15[7]
C05PLK4(Not specified)<0.0001[8]
C06PLK4(Not specified)<0.0001[8]

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Inflammation is a complex biological response implicated in numerous diseases.[9] Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9]

Mechanism of Action: COX-2 Inhibition

The enzyme COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] N-trifluoroacetylation of heterocyclic compounds has been shown to yield derivatives with significant anti-inflammatory properties.[11] The trifluoroacetyl group can enhance the binding of the indazole core to the active site of COX-2, leading to reduced prostaglandin production.

COX2_Inhibition_Workflow Fig. 2: Experimental Workflow for Assessing COX-2 Inhibition. Start Recombinant human COX-2 Incubate Pre-incubate with Trifluoroacetyl Indazole (or Vehicle Control) Start->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Reaction Enzymatic Reaction (Produces Prostaglandins) AddSubstrate->Reaction Stop Stop Reaction (e.g., with HCl) Reaction->Stop Quantify Quantify Prostaglandin E2 (LC-MS/MS or ELISA) Stop->Quantify Analyze Calculate % Inhibition and IC50 Value Quantify->Analyze

Caption: Workflow for in vitro COX-2 inhibition screening.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 1-(Trifluoroacetyl)-1H-indazole

This protocol describes a general method for the N-trifluoroacetylation of indazole using trifluoroacetic anhydride (TFAA), a common and efficient reagent for this transformation.[12]

Materials:

  • 1H-Indazole

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve 1H-Indazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes. The base acts as an acid scavenger for the trifluoroacetic acid byproduct.

  • Trifluoroacetylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(Trifluoroacetyl)-1H-indazole.

Protocol 2: In vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[3][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (Trifluoroacetyl indazole derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • Carrageenan (1% w/v in normal saline)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III & IV: Test compound at two different doses (e.g., 10 and 20 mg/kg)

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine statistical significance (p < 0.05).

Future Perspectives and Conclusion

The strategic combination of the indazole scaffold with the trifluoroacetyl group represents a promising avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. The insights provided in this guide underscore the potential of trifluoroacetyl indazoles as potent anticancer and anti-inflammatory agents. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead candidates with optimal potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to fully elucidate their interactions with biological targets and to validate their therapeutic potential in preclinical models. The robust protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. [Link]

  • A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Thieme. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. (1990). PubMed. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Trifluoroacetylation for amines.
  • Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • L-Tyrosine, N-(trifluoroacetyl). Organic Syntheses Procedure. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. [Link]

  • Therapeutic Potential of N-heterocyclic Analogs as Anti-inflammatory Agents. (2019). PubMed. [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for Investigating 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational design. The molecule 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone represents a compelling case for therapeutic exploration, primarily due to the convergence of two key structural motifs: the indazole core and a trifluoroethanone moiety.

The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties through the inhibition of protein kinases.[1][3][4] Several successful oncology drugs, such as axitinib and pazopanib, are built upon an indazole framework, underscoring its significance in targeting key signaling pathways.[1]

The incorporation of a trifluoromethyl group is a widely employed strategy in contemporary drug design to enhance a molecule's therapeutic profile.[5][6] This group can improve metabolic stability, increase binding affinity, and enhance cell permeability.[6][7] The trifluoroethanone portion of the molecule, in particular, may act as a key pharmacophore, engaging in specific interactions with target proteins.

This guide, therefore, is predicated on the hypothesis that 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a promising candidate for development as a therapeutic agent, with a high probability of targeting protein kinases. The following sections will provide a detailed roadmap for researchers to systematically investigate and validate the potential therapeutic targets of this molecule.

Part 1: Primary Hypothesized Target Class: Protein Kinases

Given the prevalence of indazole-based kinase inhibitors, this target class represents the most logical starting point for investigation.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Rationale for Kinase Inhibition as a Therapeutic Strategy

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. This process is fundamental to signal transduction pathways that control cell growth, differentiation, and survival. In many cancers, mutations in kinases lead to their constitutive activation, driving uncontrolled cell proliferation. Consequently, kinase inhibitors have emerged as a highly successful class of targeted cancer therapies.

High-Priority Kinase Targets for Initial Screening

Based on the targets of existing indazole-based drugs, the following kinase families are recommended for initial screening of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) family: Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • PDGFR (Platelet-Derived Growth Factor Receptor) family: Involved in cell growth, proliferation, and angiogenesis.

  • c-KIT (Stem cell factor receptor): A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors.

  • Src family kinases: Non-receptor tyrosine kinases that play a role in cell proliferation, survival, and metastasis.

  • CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle, often dysregulated in cancer.

Experimental Workflow for Validating Kinase Inhibition

The following is a comprehensive, step-by-step protocol for determining if 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a bona fide kinase inhibitor.

This initial screen assesses the direct ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT, Src, CDK2/cyclin A).

    • Kinase-specific peptide substrates.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (dissolved in DMSO).

    • A positive control inhibitor for each kinase (e.g., Sunitinib for VEGFR2).

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compound or control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical IC₅₀ Values for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone against a Panel of Kinases

Kinase TargetIC₅₀ (nM)
VEGFR250
PDGFRβ75
c-KIT120
Src> 10,000
CDK2/cyclin A> 10,000

This table presents hypothetical data for illustrative purposes.

To confirm that the observed inhibition is due to direct binding to the kinase, a binding assay such as Surface Plasmon Resonance (SPR) is recommended.

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Purified recombinant kinase.

    • Immobilization buffer (e.g., sodium acetate).

    • Running buffer (e.g., HBS-EP+).

    • 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

  • Procedure:

    • Immobilize the kinase onto the sensor chip surface.

    • Inject a series of concentrations of the test compound over the chip surface.

    • Measure the change in the SPR signal (response units) over time.

    • Regenerate the chip surface between injections.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

This assay determines if the compound can inhibit the kinase's activity within a cellular context.

Protocol:

  • Reagents and Materials:

    • A cell line that expresses the target kinase and is dependent on its activity (e.g., HUVECs for VEGFR2).

    • Cell culture medium and supplements.

    • The appropriate growth factor to stimulate the kinase (e.g., VEGF for VEGFR2).

    • 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

    • Lysis buffer.

    • Antibodies specific for the total and phosphorylated forms of the kinase.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with the appropriate growth factor.

    • Lyse the cells and collect the protein lysates.

    • Measure the levels of total and phosphorylated kinase using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration.

    • Determine the cellular IC₅₀ value.

Visualizing the Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Binding_Assay Direct Binding Assay (SPR) (KD Determination) In_Vitro_Kinase_Assay->Binding_Assay Confirms direct interaction Cellular_Assay Cellular Target Inhibition (Phosphorylation Assay) Binding_Assay->Cellular_Assay Moves to cellular context Phenotypic_Assay Cellular Phenotypic Assay (e.g., Proliferation, Migration) Cellular_Assay->Phenotypic_Assay Links target inhibition to cellular effect

Caption: Experimental workflow for validating a kinase inhibitor.

Part 2: Secondary and Exploratory Therapeutic Targets

While kinases are the primary hypothesis, the versatile indazole scaffold has been associated with other therapeutic targets.[2][8] A comprehensive investigation should consider these possibilities, especially if the compound shows weak or no activity against the primary kinase panel.

Phosphodiesterases (PDEs)
  • Rationale: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Their inhibition can have anti-inflammatory and cardiovascular benefits. Some indazole derivatives have been reported to inhibit PDEs.

  • Experimental Approach: A similar workflow to that for kinases can be employed, using commercially available PDE activity assays.

Microtubule Dynamics
  • Rationale: Some nitrogen-containing heterocyclic compounds can interfere with microtubule polymerization, a validated anti-cancer strategy.

  • Experimental Approach:

    • In Vitro: A tubulin polymerization assay can be used to assess the compound's effect on microtubule formation.

    • Cellular: Immunofluorescence staining of tubulin in treated cells can reveal disruptions to the microtubule network. A cell cycle analysis by flow cytometry can detect mitotic arrest, a hallmark of microtubule-targeting agents.

Anti-Infective Targets
  • Rationale: The indazole ring is present in some compounds with antibacterial and antifungal activity.[2][4]

  • Experimental Approach: Initial screening against a panel of pathogenic bacteria and fungi (e.g., determining the Minimum Inhibitory Concentration, MIC) would be the first step. If activity is observed, target identification would require more advanced techniques like affinity chromatography or genetic screens.

Visualizing a Broader Target Discovery Funnel

Target_Discovery_Funnel cluster_primary Primary Hypothesis cluster_secondary Secondary Hypotheses Compound 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone Kinase_Screen Kinase Panel Screen Compound->Kinase_Screen PDE_Screen PDE Assay Compound->PDE_Screen Microtubule_Assay Tubulin Polymerization Assay Compound->Microtubule_Assay Antimicrobial_Screen MIC Determination Compound->Antimicrobial_Screen Validated_Kinase_Target Validated_Kinase_Target Kinase_Screen->Validated_Kinase_Target Hit Identification Validated_PDE_Target Validated_PDE_Target PDE_Screen->Validated_PDE_Target Hit Identification

Caption: A target discovery funnel for the subject compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. The strong precedent for indazole derivatives as kinase inhibitors suggests this is the most fertile ground for initial investigation. However, a prudent drug discovery program should also remain open to exploring other potential mechanisms of action.

The successful identification and validation of a primary target will pave the way for lead optimization, where medicinal chemists can further refine the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical entity to a clinically effective drug is long and challenging, but it begins with the systematic and logical approach to target identification and validation outlined in this document.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. PubChem. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Therapeutic and synthetic approach towards indazole. Retrieved from [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Retrieved from [Link]

  • Bentham Science. (n.d.). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). 2,2-Difluoro-1-(thiazol-5-yl)ethanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). 2,2-Difluoro-1-(oxazol-2-yl)ethanone. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Development of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Indazole-TFMK Scaffolds

In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds with high-impact functional groups is a cornerstone of rational drug design. The indazole nucleus, a bicyclic aromatic heterocycle, represents one such privileged structure.[1][2] It is a versatile pharmacophore found in a multitude of biologically active compounds, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for structures like indole and phenol.[3][4] The diverse biological activities of indazole derivatives are well-documented, spanning applications as anti-inflammatory, antimicrobial, and potent antitumor agents, particularly as kinase inhibitors.[1][5]

The strategic incorporation of a trifluoromethyl ketone (TFMK) moiety introduces a powerful chemical tool. TFMKs are highly valued in drug design for several key reasons.[6] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, enabling it to act as a potent, often reversible, covalent inhibitor of serine and cysteine proteases.[7] This unique reactivity profile, combined with the metabolic stability conferred by the C-F bonds and the ability of the CF₃ group to enhance lipophilicity and binding affinity, makes the TFMK group a desirable feature for modern drug candidates.[8][9]

This guide provides a comprehensive framework for the design, synthesis, and characterization of novel analogs based on the 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone core. We will move beyond simple procedural lists to explain the underlying strategic considerations, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

Design Strategy: A Roadmap for Analog Development

The development of a successful analog series hinges on a clear understanding of the structure-activity relationship (SAR) and the strategic selection of diversification points. The 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone scaffold offers multiple vectors for chemical modification.

2.1 Rationale for Diversification Points

  • N1 and N2 Positions: The two nitrogen atoms of the indazole ring are primary sites for modification. Alkylation or arylation at these positions can significantly modulate the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the substituent can project into new regions of a target's binding pocket, potentially forming new, affinity-enhancing interactions. The selective functionalization of N1 versus N2 can be a challenge but offers a route to distinct regioisomeric series with potentially different biological profiles.[2]

  • C3 Position: The C3 position is a common site for introducing diversity in the indazole scaffold. Functionalization here, often via palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[10] These modifications can explore specific hydrophobic or aromatic-stacking interactions within a protein target.

  • C6 and C7 Positions: While less commonly explored than C3, modifications at these positions on the benzene portion of the ring can also be valuable for fine-tuning SAR.

  • Bioisosteric Replacement of the Indazole Core: For more advanced lead optimization, consider replacing the indazole ring with other bicyclic heterocycles (e.g., benzimidazole, imidazopyridine) to probe the importance of the core scaffold and potentially discover novel intellectual property.[11][12]

2.2 Strategic Workflow for Analog Development

The logical flow of analog development should be systematic, beginning with the synthesis of the core scaffold and proceeding through iterative cycles of diversification and evaluation.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Analysis & Screening A Starting Material (e.g., 5-Bromo-1H-indazole) B N-Protection (e.g., THP, SEM) A->B C Introduction of TFMK Moiety (via Organometallic Intermediate) B->C D N-Deprotection C->D E Core Scaffold: 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone D->E F N1/N2 Alkylation/ Arylation E->F G C3-Halogenation E->G I Purification & Characterization (HPLC, NMR, HRMS) F->I H C3-Cross-Coupling (e.g., Suzuki, Sonogashira) G->H H->I J Biological Evaluation (e.g., Kinase Assay, Cell Proliferation) I->J K SAR Analysis & Iteration J->K K->F Iterate K->H Iterate

Caption: A strategic workflow for the development of indazole-TFMK analogs.

Synthetic Strategies and Detailed Protocols

The following protocols provide robust, validated methods for the synthesis and diversification of the target scaffold. The causality behind reagent and condition selection is explained to empower the researcher.

3.1 Protocol 1: Synthesis of the Core Scaffold via Grignard Reaction

This protocol outlines the synthesis of the key intermediate, 2,2,2-Trifluoro-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)ethanone, starting from commercially available 6-bromo-1H-indazole. N-protection is critical to prevent side reactions with the acidic N-H proton.

Caption: Synthetic pathway for the core 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone scaffold.

Step 3.1.1: N-Protection of 6-Bromo-1H-indazole

  • Rationale: The tetrahydropyranyl (THP) group is a standard acid-labile protecting group for the indazole nitrogen. It is stable to the planned organometallic reaction conditions and can be removed easily at the end of the synthesis.[13]

  • Procedure:

    • To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3.1.2: Trifluoroacetylation via Grignard Reagent

  • Rationale: A halogen-magnesium exchange using a Turbo Grignard reagent (i-PrMgCl·LiCl) is highly efficient for forming the C5-Grignard from the aryl bromide. This is followed by acylation with ethyl trifluoroacetate, a common and effective trifluoroacetylating agent.[14]

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the THP-protected indazole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Cool the solution to -15 °C (ice/salt bath).

    • Add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below -10 °C.

    • Stir the mixture at -15 °C for 1.5 hours.

    • In a separate flask, prepare a solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF.

    • Add the solution of ethyl trifluoroacetate to the Grignard reagent dropwise at -15 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the protected TFMK intermediate.

Step 3.1.3: N-Deprotection

  • Rationale: The THP group is readily cleaved under acidic conditions to reveal the free N-H of the indazole. Trifluoroacetic acid (TFA) is effective, but for sensitive substrates, milder conditions like HCl in methanol can be used.[13]

  • Procedure:

    • Dissolve the purified TFMK intermediate (1.0 eq) in dichloromethane or methanol.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash with brine, dry over sodium sulfate, and concentrate to give the final core scaffold, which can be further purified by chromatography or recrystallization if necessary.

3.2 Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C3 position, a key step in generating a library of analogs. The process first requires selective halogenation at C3, followed by the palladium-catalyzed cross-coupling.

Step 3.2.1: Iodination of the N-Protected Core Scaffold at C3

  • Rationale: Direct iodination at C3 is a common strategy to install a handle for cross-coupling. N-iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent.[13]

  • Procedure:

    • Protect the N-H of the core scaffold (from Protocol 1) using the THP procedure (Step 3.1.1).

    • Dissolve the N-protected core scaffold (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the 3-iodo intermediate.

Step 3.2.2: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C-C bonds.[15] The choice of a palladium catalyst with a ferrocene-based ligand like dppf is often optimal for heteroaromatic substrates.[16]

ParameterRecommended ConditionRationale / Notes
Aryl Halide 3-Iodo-N-THP-Indazole-TFMK (1.0 eq)Iodides are more reactive than bromides or chlorides.
Boronic Acid/Ester (Hetero)aryl boronic acid (1.2-1.5 eq)A slight excess ensures complete consumption of the halide.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Highly efficient and stable catalyst for this type of coupling.[16]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Anhydrous base is crucial for reaction efficiency.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMEA mixture including water is often necessary to dissolve the base.[17]
Temperature 80-100 °CHeating is required to drive the catalytic cycle.
  • Procedure:

    • To a Schlenk flask, add the 3-iodo intermediate (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

    • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

    • Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the coupled product by column chromatography.

    • Perform the N-deprotection step as described in 3.1.3 to obtain the final C3-functionalized analog.

Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of each synthesized analog. This ensures that any observed biological activity is attributable to the intended compound.

Analysis TypePurposeExpected Observations for a Representative Analog
¹H NMR Structural confirmation & purityAromatic protons (7-8 ppm), Indazole N-H (broad singlet, >10 ppm), signals for substituents.
¹⁹F NMR Confirmation of CF₃ groupA sharp singlet around -70 to -80 ppm is characteristic of a trifluoroacetyl group.
¹³C NMR Carbon skeleton confirmationCarbonyl carbon (~180 ppm, quartet due to C-F coupling), CF₃ carbon (~115 ppm, quartet).
HRMS (ESI) Exact mass determinationProvides the molecular formula, confirming elemental composition. [M+H]⁺ or [M-H]⁻ peak.
HPLC Purity assessmentA single major peak with >95% purity is the standard for compounds intended for biological testing.

Conclusion

The systematic development of analogs of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone offers a promising avenue for the discovery of novel therapeutic agents. The combination of the privileged indazole scaffold and the reactive TFMK warhead creates a powerful platform for targeting enzymes such as kinases and proteases. The detailed protocols and strategic insights provided in this guide are designed to empower researchers to efficiently synthesize, diversify, and characterize libraries of these high-potential compounds. By understanding the causality behind each experimental step, from N-protection to palladium-catalyzed coupling, development teams can navigate the synthetic challenges and accelerate the journey from initial concept to validated biological lead.

References

  • Bansal, R. K., & Kumar, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Lindsley, C. W., et al. (2005). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764. [Link]

  • Weygand, F., & Reiher, M. (1955). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 20(11), 1655-1657. [Link]

  • Kilpatrick, G., et al. (1991). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 34(1), 403-411. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(74), 10745-10760. [Link]

  • ResearchGate. (n.d.). 'Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole (=(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime) Analogs. [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 23-34. [Link]

  • Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Acta Pharmaceutica Sinica B, 11(11), 3591-3600. [Link]

  • ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Li, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2963. [Link]

  • ChemRxiv. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 407-418. [Link]

  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Bentham Science. (n.d.). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11626-11636. [Link]

  • Mlostoń, G., & Heimgartner, H. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(1), 183. [Link]

  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Wimmer, L., et al. (2023). Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 11981-12001. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Chen, Y.-R., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(22), 5852-5855. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [Link]

  • Bellina, F., & Rossi, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(12), 4554-4559. [Link]

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-59. [Link]

  • ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

Sources

Application Notes and Protocols for the Purification of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Bioactive Scaffold

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a molecule of significant interest in medicinal chemistry and drug development. It incorporates two key pharmacophores: the indazole ring, a privileged scaffold in numerous therapeutic agents, and a trifluoromethyl ketone moiety, known to act as a potent enzyme inhibitor by mimicking the tetrahedral transition state of amide or ester hydrolysis.[1] The efficacy, safety, and reproducibility of pharmacological studies involving this compound are intrinsically linked to its purity. Even minute impurities, such as regioisomers, starting materials, or reaction byproducts, can lead to ambiguous biological data, side effects, or diminished therapeutic activity.

This guide provides a comprehensive overview of robust purification techniques for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most sensitive of applications.

Understanding the Purification Challenge: Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. While the specific impurity profile will depend on the synthetic route employed, common contaminants in the synthesis of indazole derivatives and trifluoromethyl ketones may include:

  • Regioisomers: Alkylation or acylation of indazole can often lead to substitution at both the N1 and N2 positions of the indazole ring, resulting in isomeric impurities that can be challenging to separate due to their similar physicochemical properties.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 5-substituted indazole precursors or trifluoroacetylating agents.

  • Reaction Byproducts: The specific synthetic pathway will dictate the byproducts. For instance, if the trifluoromethyl ketone is introduced via a Claisen condensation-type reaction, byproducts from side reactions could be present.[3]

  • Degradation Products: The target compound, like many bioactive molecules, may be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperatures).

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried through to the crude product.

A general workflow for the purification of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is depicted below.

Purification_Workflow Crude Crude Product (Post-Synthesis & Work-up) Primary_Purification Primary Purification (e.g., Column Chromatography) Crude->Primary_Purification Purity_Analysis1 Purity Assessment (TLC, LC-MS, NMR) Primary_Purification->Purity_Analysis1 Fractions collected Secondary_Purification Secondary Purification (e.g., Recrystallization) Purity_Analysis1->Secondary_Purification Combined pure fractions Purity_Analysis2 Final Purity & Characterization (HPLC, NMR, HRMS, etc.) Secondary_Purification->Purity_Analysis2 Pure_Product Pure Product (>99%) Purity_Analysis2->Pure_Product

Caption: General purification workflow for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a highly effective technique for the initial purification of the crude product, capable of separating compounds with different polarities.[4][5][6] For 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, the polarity is influenced by the indazole ring's N-H proton and the ketone's carbonyl group.

Rationale for Method Selection: The use of silica gel as the stationary phase is recommended due to its versatility and effectiveness in separating a wide range of organic compounds.[7][8] The choice of the mobile phase is critical and should be optimized to achieve good separation between the target compound and its impurities. A gradient elution is often more effective than an isocratic one for complex mixtures.

Protocol for Flash Column Chromatography

Materials:

  • Crude 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

  • Silica gel (200-300 mesh)

  • Solvents: n-Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the spot of the desired product and any impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate) to elute the more polar compounds.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

Data Presentation:

ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (200-300 mesh)Good separation based on polarity.
Mobile Phase Gradient of n-Hexane/Ethyl AcetateEffective elution of a range of impurities and the target compound.
Monitoring TLC with UV visualization (254 nm)Visualization of aromatic compounds and tracking of separation.
Purity after Column >95% (typically)Significant removal of major impurities.

Secondary Purification: Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for crystalline solids.[2][9] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Rationale for Method Selection: This method is excellent for removing trace impurities that may co-elute with the product during chromatography. The selection of an appropriate solvent system is paramount for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol for Recrystallization

Materials:

  • Partially purified 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

  • A selection of solvents for testing (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of a different solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.

    • A mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can also be tested if a single solvent is not ideal.[2]

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of the Recrystallization Process:

Recrystallization_Process Start Impure Crystalline Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Saturated Solution Crystallize Crystal Formation (Pure Compound) Cool->Crystallize Supersaturation Isolate Isolate Crystals (Filtration) Crystallize->Isolate Dry Dry Crystals (Vacuum Oven) Isolate->Dry Pure_Crystals High Purity Crystals Dry->Pure_Crystals

Caption: The process of purification by recrystallization.

Purity Assessment and Final Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A high-resolution column can separate even closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of high purity.

Expected Purity and Yield:

Purification MethodTypical Purity AchievedTypical Yield
Flash Column Chromatography>95%60-90%
Recrystallization>99%70-95% (of the material being recrystallized)
Combined >99.5% Dependent on both steps

Conclusion

The purification of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone to a high degree of purity is a critical step in its use for research and development. A combination of flash column chromatography and recrystallization is a robust and reliable strategy to achieve this. The protocols detailed in this guide, when executed with care and attention to detail, will enable scientists to obtain material of the quality required for demanding applications, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone.
  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application.
  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.
  • T. Umasankara Sastry, et al. (2013).
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Organic Chemistry Portal. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile.
  • ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • ChemSynthesis. (n.d.). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone.
  • Semantic Scholar. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.

Sources

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone for Structure-Activity Relationship Studies

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide focuses on 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone , a key starting point for structure-activity relationship (SAR) explorations. The trifluoromethyl group offers a strategic advantage by potentially enhancing metabolic stability and modulating electronic properties, while the ketone moiety serves as a versatile synthetic handle and a key interaction point.[3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate analogs of this scaffold. We will detail the scientific rationale, present robust protocols for biological screening, and offer insights into interpreting SAR data to guide the rational design of novel, potent, and selective drug candidates.

Scientific Rationale: The Strategic Value of the Scaffold

The process of drug discovery is an iterative cycle of designing, synthesizing, and testing new molecules to optimize their biological activity.[4] The choice of the initial scaffold is paramount. The 1H-indazole core is frequently found in potent kinase inhibitors, where it acts as a bioisostere of indole and effectively interacts with the hinge region of the ATP-binding pocket in many kinases.[5]

Key Features of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone:

  • Indazole Core: This bicyclic aromatic system is thermodynamically stable and provides a rigid framework for orienting substituents in three-dimensional space.[2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for target recognition.

  • 5-Position Acyl Group: Substitution at the C5 position directs functionality away from the primary hinge-binding region (typically involving N1 and the C3 position), allowing for exploration of solvent-exposed regions or secondary binding pockets of a target protein.

  • Trifluoroacetyl Moiety (-COCF₃): The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3] The highly electronegative fluorine atoms in the trifluoromethyl group can significantly alter the pKa of nearby functionalities, influence conformation, and block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile. The ketone itself is a potent hydrogen bond acceptor.

This combination makes 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone an exceptional starting point for generating a library of analogs to probe the chemical space around a biological target.

The Structure-Activity Relationship (SAR) Workflow

SAR analysis is the fundamental process of correlating specific structural features of a compound with its observed biological effect.[6] By systematically altering the lead molecule and measuring the resulting activity, researchers can build a model of the pharmacophore—the essential features required for biological activity.[7][8] This process is inherently cyclical and aimed at optimizing multiple parameters simultaneously, including potency, selectivity, and drug-like properties.[4]

SAR_Workflow cluster_1 A Design Analogs (Hypothesis Generation) B Chemical Synthesis (Analog Library) A->B Feasible Chemistry C Biological Testing (In Vitro Assays) B->C Purified Compounds D Data Analysis (SAR Interpretation) C->D IC50 / EC50 Values D->A E Optimized Lead Candidate D->E Meets Criteria

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Synthetic Strategy & Analog Design

A successful SAR campaign relies on a flexible and robust synthetic plan that allows for diversification at multiple points on the scaffold. For 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a divergent strategy is recommended, where key intermediates are prepared on a large scale and then modified in the final steps to produce a library of analogs.

Key Points for Chemical Modification:

The structure below highlights the primary positions for modification (R¹-R⁵) to build a comprehensive SAR library.

Scaffold_Modification Scaffold N1_pos N1_pos->Scaffold  N1-Substitution  (Hinge Binding) N2_pos N2_pos->Scaffold  N2-Substitution  (Isomeric Control) C3_pos C3_pos->Scaffold C3-Substitution (Selectivity) C4_pos C4_pos->Scaffold C4-Substitution (Solubility) C6_pos C6_pos->Scaffold C6-Substitution (Potency) R1_label R2_label R3_label R4_label R⁴ R5_label R⁵

Caption: Key diversification points for SAR studies on the indazole scaffold.

  • N1/N2-Position (R¹/R²): Alkylation, arylation, or acylation at the N1 position is critical as this nitrogen often forms a key hydrogen bond with the kinase hinge region.[5] Exploring substitutions here can modulate potency and selectivity. N2 substitution provides isomeric controls.

  • C3-Position (R³): This position often points towards the ribose pocket or deeper into the active site. Introducing small groups can fine-tune selectivity.

  • Benzene Ring Positions (R⁴, R⁵, etc.): These positions typically extend into solvent-exposed regions. Modifications here are crucial for tuning physicochemical properties like solubility, permeability, and metabolic stability without drastically affecting core binding interactions.[1]

Experimental Protocols for Biological Evaluation

The following protocols provide a validated workflow for screening compound libraries derived from the core scaffold.

Protocol 4.1: Target-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase. This protocol is adapted for a generic serine/threonine kinase using a luminescence-based ATP detection assay.

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein. By quantifying the amount of ATP remaining after the kinase reaction, we can infer the degree of inhibition. Using ATP at its Km concentration ensures a sensitive and competitive binding environment.

Materials:

  • Kinase of interest (e.g., Pim-1, EGFR, etc.)[1]

  • Substrate peptide specific to the kinase

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP solution (at 2x Km concentration for the specific kinase)

  • Test Compounds: 10 mM stock in 100% DMSO

  • Positive Control: Staurosporine (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: a. Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 100 µM, diluted 1:3 for a 10-point curve. b. Dispense 50 nL of each compound concentration into the 384-well plate using an acoustic liquid handler. Also, plate DMSO only (negative control) and Staurosporine (positive control).

  • Enzyme & Substrate Preparation: a. Prepare a 2x enzyme/substrate mix in Assay Buffer. The final concentration of the enzyme should be optimized for a linear reaction rate. b. Add 5 µL of the 2x enzyme/substrate mix to each well containing the compounds.

  • Initiation of Kinase Reaction: a. Prepare a 2x ATP solution in Assay Buffer. b. To start the reaction, add 5 µL of the 2x ATP solution to all wells. The final volume will be 10 µL. c. Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescence signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis: a. Normalize the data using the DMSO-only wells (0% inhibition) and wells with the highest concentration of Staurosporine (100% inhibition). b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Antiproliferative Assay

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (GI₅₀) in a cancer cell line.

Rationale: This assay assesses the downstream cellular consequences of target engagement. A reduction in cell proliferation or viability indicates that the compound is cell-permeable and can modulate cellular pathways, providing a crucial link between biochemical potency and potential therapeutic effect.[9][10]

Materials:

  • Cancer cell line (e.g., HCT116, A549, etc.) cultured in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • Test Compounds: 10 mM stock in 100% DMSO.

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Sterile, clear-bottom, white-walled 96-well plates.

Procedure:

  • Cell Seeding: a. Harvest and count cells. Dilute the cells in culture medium to a final density of 2,000-5,000 cells per 100 µL (density must be optimized for each cell line). b. Dispense 100 µL of the cell suspension into each well of the 96-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a 10-point, 1:3 serial dilution of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include DMSO-only (vehicle control) and Doxorubicin (positive control) wells. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle control wells (100% viability) and a no-cell control (0% viability). b. Plot the normalized viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to calculate the GI₅₀ value.

Data Presentation and SAR Interpretation

All quantitative data should be summarized in a clear, structured SAR table. This allows for easy comparison of how structural changes impact biological activity.[6]

Table 1: Example SAR Data for Analogs of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Compound IDR¹ (N1-Position)R³ (C3-Position)R⁵ (C6-Position)Kinase X IC₅₀ (nM)HCT116 GI₅₀ (µM)
Scaffold-01 -H-H-H8,500> 50
SAR-02 -CH₃-H-H4,20025.1
SAR-03 -CH₂CH₃-H-H3,80021.7
SAR-04 -Cyclopropyl-H-H9508.3
SAR-05 -Phenyl-H-H> 20,000> 50
SAR-06 -Cyclopropyl-Cl-H8757.9
SAR-07 -Cyclopropyl-CH₃-H1,1009.1
SAR-08 -Cyclopropyl-H-F1501.2
SAR-09 -Cyclopropyl-H-OCH₃3202.5
SAR-10 -Cyclopropyl-H-CN850.6

Interpretation of Hypothetical Data:

  • N1-Position (R¹): Unsubstituted indazole (Scaffold-01) is weak. Small alkyl groups (SAR-02, -03) provide a modest improvement. The introduction of a small, rigid cyclopropyl group (SAR-04) significantly boosts potency, suggesting a well-defined hydrophobic pocket. A bulky phenyl group (SAR-05) is not tolerated, indicating steric hindrance.

  • C3-Position (R³): Modifications at this position (SAR-06, -07 vs. SAR-04) have a minimal impact, suggesting it is not a primary driver of potency for this particular target.

  • C6-Position (R⁵): This position is highly sensitive to substitution. Adding a small, electron-withdrawing fluorine atom (SAR-08) improves activity ~6-fold over the parent cyclopropyl analog (SAR-04). A cyano group (SAR-10) provides the most potent compound, likely through a favorable dipole interaction or by displacing a water molecule in the active site. The data shows a clear correlation between biochemical inhibition and cellular activity.

Conclusion

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone serves as a highly valuable and synthetically tractable starting point for structure-activity relationship studies. Its inherent features—a privileged indazole core and a strategically placed trifluoroacetyl group—provide a robust foundation for medicinal chemistry campaigns. By employing the systematic workflow and validated protocols outlined in this guide, research teams can efficiently navigate the complexities of SAR, interpret data with confidence, and accelerate the journey from a promising scaffold to a potent, optimized lead candidate.

References

  • Cucinella, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Pan, C.-X., et al. (2022). Novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery. Available at: [Link]

  • Sikora, A. M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Bajusz, D., et al. (2016). On Exploring Structure Activity Relationships. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][4]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • Norman, M. H., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]

  • Suzuki, R., et al. (2015). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. Available at: [Link]

  • JoVE. (2024). Video: Structure-Activity Relationships and Drug Design. Journal of Visualized Experiments. Available at: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Singh, N., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your yield.

Overview of the Synthesis

The synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a critical step in the development of various pharmacologically active molecules. The primary synthetic route involves the Friedel-Crafts acylation of 1H-indazole with a trifluoroacetylating agent. However, the indazole ring system presents a significant challenge due to its inherent reactivity at multiple sites. Specifically, the presence of two nucleophilic nitrogen atoms in the pyrazole ring often leads to competitive N-acylation, which can significantly reduce the yield of the desired C-5 acylated product.

The key to a successful synthesis lies in controlling the regioselectivity of the acylation. This is typically achieved through a strategic N-protection of the indazole, followed by a Lewis acid-catalyzed Friedel-Crafts acylation, and subsequent deprotection.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing very low or no yield of the desired C-5 acylated product. What are the likely causes and how can I improve the conversion?

Answer:

Low to no yield is a common problem in this synthesis and can stem from several factors. Let's break down the potential causes and solutions:

  • Cause 1: Competing N-Acylation. The nitrogen atoms of the indazole ring are highly nucleophilic and can be readily acylated by the trifluoroacetylating agent, consuming your starting material and reagents without forming the desired C-acylated product.[1][2]

    • Solution: N-Protection Strategy. The most effective way to prevent N-acylation is to protect the indazole nitrogen before the Friedel-Crafts reaction. The choice of protecting group is crucial. A robust protecting group that is stable to the Lewis acidic conditions of the Friedel-Crafts reaction but can be removed without affecting the trifluoroacetyl group is ideal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a good candidate as it is known to direct lithiation to the C-3 position and can be removed under specific conditions.[3] Another option is to use a protecting group that can be easily cleaved, such as a Boc group, although its stability in the presence of strong Lewis acids should be considered.

  • Cause 2: Inactive Catalyst or Reagents. The Lewis acid catalyst is essential for activating the trifluoroacetylating agent. If the catalyst is old, has been exposed to moisture, or is of low purity, it will not be effective. Similarly, the trifluoroacetic anhydride (TFAA) or other acylating agent should be of high purity.

    • Solution: Use Fresh, High-Purity Reagents. Always use a freshly opened or properly stored Lewis acid (e.g., AlCl₃, FeCl₃, or BF₃·OEt₂). Ensure that your trifluoroacetic anhydride is clear and colorless. It is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • Cause 3: Inappropriate Reaction Temperature. Friedel-Crafts acylations are sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to decomposition of the starting material or product, or the formation of unwanted side products.

    • Solution: Optimize the Reaction Temperature. Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature or slightly above. Monitor the reaction progress by Thin Layer Chromatography (TLC). If no reaction is observed, a modest increase in temperature may be necessary.

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. I suspect I am getting N-acylated isomers. How can I confirm this and how do I favor the desired C-5 product?

Answer:

The formation of multiple products, particularly N-acylated isomers, is the primary challenge in this synthesis.

  • Confirmation of Isomers:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent technique to identify the different products. The N-acylated and C-acylated products will have the same mass, but they will likely have different retention times on the LC column.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively distinguish between the isomers. The chemical shifts of the protons and carbons on the indazole ring will be significantly different for the N-acylated and C-acylated products.

  • Favoring C-5 Acylation:

    • N-Protection: As mentioned in the previous question, protecting the indazole nitrogen is the most reliable way to direct acylation to the carbocyclic ring.

    • Choice of Lewis Acid: The nature of the Lewis acid can influence the regioselectivity. Some Lewis acids may coordinate more strongly with the nitrogen atoms, promoting N-acylation, while others may favor C-acylation. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄) could be beneficial.

    • Solvent Effects: The solvent can also play a role in the reaction's selectivity. Non-polar solvents are generally preferred for Friedel-Crafts reactions.

Question 3: I have successfully formed the desired product, but I am struggling with its purification and isolation from the reaction mixture. What is the best approach?

Answer:

Purification can be challenging due to the presence of unreacted starting material, the Lewis acid-product complex, and isomeric byproducts.

  • Work-up Procedure: After the reaction is complete, the mixture needs to be carefully quenched. This is typically done by slowly adding the reaction mixture to ice-cold water or a dilute acid solution. This will hydrolyze the Lewis acid-product complex and separate the organic product from the inorganic salts.

  • Extraction: After quenching, the product should be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Chromatography: Column chromatography on silica gel is usually the most effective method for separating the desired C-5 acylated product from any N-acylated isomers and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. A patent for separating substituted indazole isomers suggests using a mixed solvent system for recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation of indazole?

A1: The Lewis acid plays a crucial role in activating the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon much more electrophilic and susceptible to attack by the electron-rich aromatic ring of the indazole.

Q2: Why is C-5 the preferred site for electrophilic substitution on the indazole ring?

A2: Electrophilic substitution on the indazole ring is directed by the electron-donating nature of the pyrazole ring. The C-5 position is electronically favored for electrophilic attack due to resonance stabilization of the intermediate carbocation. The directing effects in electrophilic aromatic substitution are a key concept to understand this selectivity.

Q3: Can I use trifluoroacetic acid directly as the acylating agent?

A3: While trifluoroacetic acid can be used in some Friedel-Crafts reactions, trifluoroacetic anhydride (TFAA) is a much more reactive and commonly used acylating agent. Using TFAA in combination with a Lewis acid catalyst will generally lead to higher yields and faster reaction times. There are also patents describing the use of trifluoroacetic acid as a catalyst for Friedel-Crafts acylation.[5]

Q4: What are the safety precautions I should take when working with trifluoroacetic anhydride and strong Lewis acids?

A4: Both trifluoroacetic anhydride and strong Lewis acids like aluminum chloride are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture in the air.

Experimental Protocol: N-Protection and C-5 Acylation Strategy

This section provides a detailed, step-by-step methodology for the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone via an N-protection strategy.

Step 1: N-Protection of 1H-Indazole

  • Dissolve 1H-indazole in a suitable anhydrous solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base (e.g., sodium hydride, NaH) portion-wise to the solution. Be cautious as this reaction will generate hydrogen gas.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the protecting group reagent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride, SEM-Cl) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction by carefully quenching with water and extracting the product with an organic solvent.

  • Purify the N-protected indazole by column chromatography.

Step 2: C-5 Friedel-Crafts Trifluoroacetylation

  • Dissolve the N-protected indazole in an anhydrous non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., aluminum chloride, AlCl₃) portion-wise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add trifluoroacetic anhydride (TFAA) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Work-up the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection of the N-Protected Indazole

The deprotection conditions will depend on the protecting group used. For an SEM group, treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is a common method.

Data Presentation

ParameterRecommended ConditionRationale
N-Protection SEM-Cl, NaH, THFProvides a robust protecting group stable to Lewis acids.
Acylating Agent Trifluoroacetic Anhydride (TFAA)Highly reactive and efficient for trifluoroacetylation.
Lewis Acid Aluminum Chloride (AlCl₃)A strong and commonly used catalyst for Friedel-Crafts reactions.
Solvent Dichloromethane (DCM)Anhydrous, non-polar solvent suitable for Friedel-Crafts reactions.
Temperature 0 °C to room temperatureAllows for controlled reaction initiation and progression.
Purification Column ChromatographyEffective for separating C-5 product from isomers and impurities.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C-5 Acylation cluster_step3 Step 3: Deprotection Indazole 1H-Indazole Deprotonation Indazolide Anion Indazole->Deprotonation NaH, THF N_Protected_Indazole N-SEM-Indazole Deprotonation->N_Protected_Indazole SEM-Cl Acylation_Intermediate Acylation Reaction Mixture N_Protected_Indazole->Acylation_Intermediate TFAA, AlCl3, DCM N_Protected_C5_Acyl_Indazole N-SEM-5-trifluoroacetyl-indazole Acylation_Intermediate->N_Protected_C5_Acyl_Indazole Work-up Final_Product 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone N_Protected_C5_Acyl_Indazole->Final_Product TBAF, THF

Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

Regioselectivity_Challenge cluster_desired Desired Pathway cluster_undesired Undesired Pathway Indazole 1H-Indazole + TFAA C5_Acylation C-5 Acylation (Friedel-Crafts) Indazole->C5_Acylation Lewis Acid (Favored with N-protection) N1_Acylation N-1 Acylation Indazole->N1_Acylation No Catalyst or Non-selective Conditions N2_Acylation N-2 Acylation Indazole->N2_Acylation No Catalyst or Non-selective Conditions Desired_Product 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone C5_Acylation->Desired_Product Desired Product N1_Isomer 1-Trifluoroacetyl-1H-indazole N1_Acylation->N1_Isomer N-1 Isomer N2_Isomer 2-Trifluoroacetyl-2H-indazole N2_Acylation->N2_Isomer N-2 Isomer

Caption: The challenge of regioselectivity in the acylation of 1H-indazole.

References

  • Keating, S. T., & O'Brien, C. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. S., & Keating, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid c
  • Collot, M., & Stiebing, S. (2020). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. RSC Advances, 10(72), 44347–44352. [Link]

  • Katritzky, A. R., et al. (2000). A General and Efficient Method for the N-Acylation of Indazoles. The Journal of Organic Chemistry, 65(24), 8210-8213. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Zhu, J., & Wang, Q. (2015). Recent advances in the synthesis of indazoles. Chemical Communications, 51(43), 8919-8931. [Link]

  • Black, D. S. C. (2008). Indazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-64). Elsevier. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. [Link]

Sources

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals. It provides a recommended synthetic protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide to help you navigate the challenges of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone and why is it important?

A1: This molecule is a trifluoromethyl ketone derivative of the indazole scaffold. The indazole nucleus is a prominent feature in many pharmacologically active compounds, known for a wide range of biological activities.[1] The trifluoromethyl ketone (TFMK) moiety is a key pharmacophore that can act as a potent covalent inhibitor of serine and cysteine proteases, making it a valuable functional group in drug design.[2] The combination of these two moieties makes the target molecule a valuable building block for developing novel therapeutics.

Q2: What is the overall synthetic strategy recommended in this guide?

A2: We recommend a robust three-step sequence starting from commercially available 5-bromo-1H-indazole. The strategy involves:

  • N-H Protection: Shielding the acidic indazole proton to prevent interference with subsequent organometallic reactions.

  • Halogen-Metal Exchange & Trifluoroacetylation: Converting the C5-bromo group into an organolithium species, which then reacts with an electrophilic trifluoroacetyl source.

  • Deprotection: Removing the N-protecting group to yield the final target compound.

Q3: Why is N-protection of the indazole ring necessary for this synthesis?

A3: The N-H proton of the indazole ring is acidic. In the presence of a strong organometallic base like n-butyllithium (n-BuLi), this proton would be abstracted faster than the desired halogen-metal exchange at the C5-bromo position. This would consume the expensive organolithium reagent and prevent the formation of the key C5-lithiated intermediate, leading to reaction failure. Therefore, protecting this nitrogen is critical for the success of the trifluoroacetylation step.

Q4: My NMR analysis of the final product is confusing. What could be the cause?

A4: Trifluoromethyl ketones are highly electrophilic and are known to readily form stable hydrates in the presence of water or other protic solvents (like methanol used in chromatography). It is very common to observe a mixture of both the ketone and its hydrate form in solution. This results in a more complex NMR spectrum than expected, often showing two sets of signals. This is a characteristic feature of TFMKs and not necessarily an indication of impurity.[2]

Recommended Synthetic Protocol

This protocol is designed to provide a reliable pathway to the target molecule. Each step includes justifications for the choice of reagents and conditions.

Overall Synthesis Workflow

G A 5-Bromo-1H-indazole B Step 1: N-Protection (SEM-Cl, NaH, DMF) A->B C 1-(2-(Trimethylsilyl)ethoxymethyl)-5-bromo-1H-indazole B->C D Step 2: Lithiation & Acylation (n-BuLi, THF, -78°C) then Ethyl Trifluoroacetate C->D E 1-(1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indazol-5-yl)-2,2,2-trifluoroethanone D->E F Step 3: Deprotection (TBAF, THF) E->F G 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone F->G

Caption: Proposed 3-step synthesis of the target compound.

Step 1: N-Protection of 5-Bromo-1H-indazole

Objective: To protect the indazole N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to organolithium reagents but can be removed under mild, fluoride-mediated conditions.[3][4]

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Expert Insight: Using NaH ensures complete deprotonation of the indazole to form the nucleophilic indazolide anion. Performing this at 0 °C controls the initial exotherm.

  • Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(2-(trimethylsilyl)ethoxymethyl)-5-bromo-1H-indazole .

Step 2: Halogen-Metal Exchange and Trifluoroacetylation

Objective: To perform a lithium-halogen exchange at the C5 position followed by nucleophilic attack on ethyl trifluoroacetate to form the trifluoromethyl ketone.

Methodology:

  • Dissolve the SEM-protected 5-bromo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Expert Insight: This low temperature is crucial to prevent side reactions and ensure the stability of the generated organolithium intermediate.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • In a separate flask, prepare a solution of ethyl trifluoroacetate (1.5 eq.) in anhydrous THF and cool it to -78 °C.

  • Transfer the freshly prepared indazolyl-lithium solution into the cold ethyl trifluoroacetate solution via cannula.

    • Expert Insight: Adding the organolithium to an excess of the electrophile minimizes the formation of over-addition byproducts (tertiary alcohols).

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, 1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazol-5-yl)-2,2,2-trifluoroethanone , is often carried forward without extensive purification.

Step 3: SEM Deprotection

Objective: To remove the SEM group to reveal the final product. The SEM group is readily cleaved by fluoride ions.[4][5]

Methodology:

  • Dissolve the crude product from Step 2 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq.).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Expert Insight: In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the deprotection to completion.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone .

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question / Observed Problem Potential Cause(s) Recommended Solution & Explanation
Q: Step 1 (Protection) gives a low yield or a mixture of N1 and N2 isomers. 1. Incomplete deprotonation. 2. Competing N1/N2 alkylation.1. Ensure high-quality NaH: Use fresh, reactive NaH. Allow sufficient time for deprotonation before adding SEM-Cl. 2. Control Temperature: Add SEM-Cl at 0 °C. While SEM protection of indazole can favor the N2 isomer, purification by chromatography is essential to isolate the desired N1 isomer for the subsequent lithiation step.[4]
Q: The reaction fails in Step 2 (Lithiation/Acylation); only starting material is recovered. 1. Inactive n-BuLi: The n-BuLi may have degraded due to improper storage or handling. 2. Presence of water/moisture: Organolithium reagents are extremely sensitive to water. 3. Temperature too high: The lithiated intermediate may be unstable above -70 °C.1. Titrate n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. 2. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents. Maintain a positive pressure of inert gas. 3. Maintain -78 °C: Use a properly maintained dry ice/acetone bath and monitor the internal reaction temperature.
Q: Step 2 gives a low yield of the ketone and a significant amount of a byproduct at a different retention time. 1. Over-addition: The initially formed ketone can be attacked by a second equivalent of the organolithium reagent to form a tertiary alcohol. 2. Proton quench: The organolithium is quenched by a proton source before reacting with the ester.1. Use Reverse Addition: Add the organolithium solution to an excess of the ethyl trifluoroacetate solution as described in the protocol. This keeps the concentration of the organolithium low relative to the electrophile. 2. Check for Acidic Impurities: Ensure all reagents and solvents are pure and non-acidic.
Q: The final product's ¹H and ¹⁹F NMR spectra are very complex, showing duplicate peaks. 1. Hydrate Formation: Trifluoromethyl ketones are electrophilic and can exist in equilibrium with their hydrate form (a gem-diol) in solution, especially if exposed to water or protic solvents (e.g., CD₃OD).1. This is normal: This is an inherent property of TFMKs and not necessarily an impurity.[2] 2. Dry Your Sample: Ensure the final product is rigorously dried under high vacuum. 3. Use Aprotic NMR Solvent: Acquire spectra in an aprotic solvent like CDCl₃ or Acetone-d₆ to minimize hydrate formation, though some level of hydrate may still be present from trace moisture.
Q: The deprotection (Step 3) is sluggish or incomplete. 1. Inefficient TBAF: The TBAF reagent may be old or contain too much water, reducing its efficacy. 2. Steric Hindrance: The substrate may be sterically hindered.1. Use Fresh TBAF: Use a fresh bottle of TBAF solution. 2. Gentle Heating: As noted in the protocol, warming the reaction to 40-50 °C can often accelerate the deprotection.[6] 3. Alternative Deprotection: If TBAF fails, acidic conditions (e.g., aqueous HCl in EtOH) can also be used to remove the SEM group.[4]

Scale-Up Considerations & Troubleshooting Logic

Scaling up organometallic reactions from the bench to pilot scale introduces significant challenges.[7]

Key Challenges:

  • Reagent Handling: Handling pyrophoric reagents like n-BuLi and reactive solids like NaH requires specialized equipment and procedures at a larger scale.

  • Temperature Control: The halogen-metal exchange is often highly exothermic. Maintaining -78 °C in a large reactor is difficult and requires efficient cooling systems to prevent runaway reactions and decomposition of the temperature-sensitive organolithium intermediate.

  • Mixing: Ensuring efficient mixing in large volumes is critical for maintaining homogeneity and temperature control.

  • Purification: Large-scale chromatography can be costly and inefficient. Developing a crystallization or trituration procedure for the final product is highly desirable for industrial production.

Troubleshooting Logic for Low Yield on Scale-Up

G Start Low Yield in Step 2 (Scale-Up) CheckTemp Was internal temp. maintained < -70°C? Start->CheckTemp CheckBuLi Was n-BuLi charge confirmed by titration? CheckMixing Was agitation sufficient for the reactor volume? CheckBuLi->CheckMixing Yes Sol_BuLi Solution: Re-titrate BuLi immediately before use. CheckBuLi->Sol_BuLi No CheckTemp->CheckBuLi Yes Sol_Temp Solution: Improve cooling capacity or slow addition rate. CheckTemp->Sol_Temp No CheckPurity Were starting materials and solvents confirmed anhydrous? CheckMixing->CheckPurity Yes Sol_Mixing Solution: Increase agitation speed or use a different impeller. CheckMixing->Sol_Mixing No Sol_Purity Solution: Re-dry solvents/reagents. Implement stricter QC. CheckPurity->Sol_Purity No

Caption: Decision tree for troubleshooting scale-up issues.

References

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Tidwell, J. H., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. ACS Chemical Neuroscience, 1(6), 435-441. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed, PMID: 16808535. [Link]

  • Yang, K.-S., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Journal of Medicinal Chemistry, 48(10), 3484–3487. [Link]

  • Kumar, P., et al. (2011). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 30(2), 121-132. [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development. Organometallics, 33(18), 4934-4947. [Link]

  • Yang, D., et al. (2013). A tandem process of a Claisen condensation and a retro-Claisen C-C bond cleavage enables an efficient, operationally simple approach to trifluoromethyl ketones. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]

Sources

Technical Support Center: Characterization of Impurities in 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and impurity characterization of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated ketone intermediate. As a key building block in the synthesis of various pharmacologically active compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory.

Introduction to the Synthetic Challenge

The synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone most commonly proceeds via a Friedel-Crafts acylation of 1H-indazole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). While seemingly straightforward, the indazole scaffold presents a significant challenge in terms of regioselectivity. The presence of two nitrogen atoms (N-1 and N-2) and multiple reactive carbon positions on the benzene ring can lead to the formation of a complex mixture of isomeric impurities. Understanding the origin of these impurities and having robust analytical methods for their characterization are critical for process optimization and quality control.

This guide will delve into the mechanistic rationale behind the formation of these impurities and provide practical, field-proven protocols for their identification and quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture shows multiple spots on TLC/peaks in HPLC, all with the same mass. What are these likely to be?

Answer: This is a classic indication of the formation of regioisomeric impurities. During the Friedel-Crafts acylation of indazole, the trifluoroacetyl group can add to several positions, resulting in isomers with the identical mass. The most common isomers are:

  • C-Acylated Isomers: Besides the desired C-5 acylation, you may also see acylation at other positions on the benzene ring, such as C-3, C-4, C-6, and C-7. The electronic and steric properties of the indazole ring influence the substitution pattern.

  • N-Acylated Isomers: The lone pairs on the nitrogen atoms of the pyrazole ring are also nucleophilic and can be acylated, leading to N-1 and N-2 trifluoroacetylated indazoles. These are often kinetic products and can sometimes rearrange to the more thermodynamically stable C-acylated products under certain conditions.

Troubleshooting Guide: Differentiating Regioisomeric Impurities

The key to resolving this issue lies in robust analytical characterization. Here’s a systematic approach:

Step 1: High-Performance Liquid Chromatography (HPLC) Method Development

A well-developed HPLC method is crucial for separating these closely related isomers.

  • Column Selection: A C18 column is a good starting point. Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, if co-elution is observed.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required. Fine-tuning the gradient profile is essential for achieving baseline separation of all isomers.

  • Detector: A UV detector is commonly used. If you have access to a mass spectrometer (LC-MS), it will confirm that the co-eluting peaks are indeed isomers.

Table 1: Example HPLC Gradient for Isomer Separation

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0955
20595
25595
26955
30955

This is a generic gradient and will likely require optimization for your specific mixture of isomers.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of your product and its impurities.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each C-acylated isomer due to different splitting patterns and chemical shifts of the protons on the benzene ring. N-acylated isomers will also show characteristic shifts.

  • ¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the indazole ring will vary for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of protons and carbons, which is essential for definitively assigning the position of the trifluoroacetyl group. For instance, an HMBC correlation between the protons of the trifluoroacetyl group and a specific carbon on the indazole ring can pinpoint the acylation site. Differentiating between N-alkylation regioisomers of indazoles can be effectively achieved using a combination of NOESY and ¹H-¹³C/¹⁵N HMBC NMR methods[1].

Step 3: Reference Standards

If possible, synthesizing authentic standards of the potential impurities will greatly aid in their identification by comparing their retention times and spectral data.

FAQ 2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the desired C-5 isomer?

Answer: Controlling the regioselectivity is the cornerstone of a successful synthesis. Several factors can be manipulated to steer the reaction towards the desired product.

Troubleshooting Guide: Enhancing C-5 Selectivity

1. Choice of Lewis Acid Catalyst:

The nature and amount of the Lewis acid catalyst play a critical role. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to a mixture of products and side reactions.

  • Experiment with Milder Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or even Brønsted acids like trifluoroacetic acid (TFAA) itself, which can sometimes act as its own catalyst[2][3].

  • Stoichiometry: The amount of Lewis acid can influence the product distribution. A stoichiometric amount is often required in Friedel-Crafts acylations because the product ketone can form a complex with the catalyst[4]. However, varying the stoichiometry should be explored.

2. Reaction Temperature:

Temperature can significantly impact the kinetic versus thermodynamic product distribution.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) often favors the formation of the kinetic product.

  • Higher Temperatures: Higher temperatures may allow for the rearrangement of kinetically favored isomers to the more thermodynamically stable product. A systematic study of the reaction temperature is recommended.

3. Solvent Effects:

The choice of solvent can influence the reactivity of the electrophile and the substrate.

  • Common Solvents: Dichloromethane (DCM), dichloroethane (DCE), and nitrobenzene are common solvents for Friedel-Crafts reactions.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction pathway.

4. N-Protection Strategy:

Protecting one of the nitrogen atoms of the indazole ring can be a highly effective strategy to prevent N-acylation and potentially direct C-acylation.

  • Choice of Protecting Group: A protecting group that is stable to the Friedel-Crafts conditions but can be easily removed afterward is required. Common N-protecting groups include Boc (tert-butyloxycarbonyl) and tosyl (Ts).

  • Deprotection: After the acylation step, the protecting group is removed to yield the desired 1H-indazole.

Workflow for N-Protection Strategy

N_Protection_Workflow Indazole 1H-Indazole N_Protected_Indazole N-Protected Indazole Indazole->N_Protected_Indazole Protection Acylation Friedel-Crafts Acylation (TFAA, Lewis Acid) N_Protected_Indazole->Acylation Acylated_N_Protected Acylated N-Protected Indazole Acylation->Acylated_N_Protected Deprotection Deprotection Acylated_N_Protected->Deprotection Target_Molecule 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone Deprotection->Target_Molecule

Caption: Workflow for regioselective C-acylation using an N-protection strategy.

FAQ 3: I am observing a significant amount of a byproduct that is not an isomer of my target molecule. What could it be?

Answer: Besides isomeric impurities, other side reactions can occur during the synthesis.

Troubleshooting Guide: Identifying Non-Isomeric Byproducts

1. Starting Material-Related Impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1H-indazole or trifluoroacetic anhydride.

  • Impurities in Starting Materials: The purity of your starting materials is crucial. Impurities in the 1H-indazole can lead to the formation of corresponding acylated derivatives.

2. Reaction-Induced Byproducts:

  • Di-acylation: Although Friedel-Crafts acylation deactivates the aromatic ring towards further substitution, under harsh conditions, a second trifluoroacetyl group could be introduced.

  • Decomposition Products: At elevated temperatures or in the presence of strong acids, the indazole ring or the product itself may degrade.

Analytical Approach for Identification:

  • LC-MS: This is the most effective technique to determine the molecular weight of the unknown byproduct, which provides a crucial clue to its identity.

  • GC-MS: If the byproduct is volatile, GC-MS can be used for its identification.

  • NMR Spectroscopy: Once the molecular weight is known, NMR spectroscopy can be used to elucidate the structure of the byproduct.

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: As described in Table 1 (to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher

    • Experiment: Standard ¹H NMR

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Analysis: Analyze the chemical shifts, integration, and coupling constants of the aromatic protons to determine the substitution pattern.

Logical Relationships in Impurity Formation

The following diagram illustrates the potential pathways for the formation of the desired product and major isomeric impurities during the trifluoroacetylation of 1H-indazole.

Impurity_Formation Start 1H-Indazole + TFAA Lewis_Acid Lewis Acid (e.g., AlCl₃) Start->Lewis_Acid Product C-5 Acylation (Desired Product) Lewis_Acid->Product Thermodynamically Favored? C_Isomers Other C-Acylated Isomers (C-3, C-4, C-6, C-7) Lewis_Acid->C_Isomers N1_Isomer N-1 Acylated Isomer Lewis_Acid->N1_Isomer Kinetic Product? N2_Isomer N-2 Acylated Isomer Lewis_Acid->N2_Isomer Kinetic Product?

Caption: Potential pathways for the formation of isomeric impurities in the trifluoroacetylation of 1H-indazole.

Conclusion

The synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a prime example of how the inherent reactivity of a heterocyclic scaffold can lead to challenges in controlling product purity. A thorough understanding of the potential side reactions, particularly the formation of regioisomers, is essential for developing a robust and reproducible synthetic process. By employing a systematic approach to reaction optimization and utilizing powerful analytical techniques such as HPLC and NMR, researchers can effectively identify, quantify, and ultimately minimize the formation of these impurities. This guide provides a foundational framework for troubleshooting common issues and ensuring the high quality of this valuable synthetic intermediate.

References

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 2024. [Link]

  • A kind of friedel-crafts acylation of trifluoroacetic acid c
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem, 2021. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Air-Sensitive Reagents in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the challenges associated with handling air-sensitive reagents during indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis often involves reagents that are highly reactive toward oxygen and moisture, leading to failed reactions and impure products.

This resource eschews a simple list of steps. Instead, it provides a causal framework for experimental choices, troubleshooting guides for specific synthetic routes, and detailed protocols grounded in established best practices.

FAQs: Core Concepts in Air-Sensitive Indazole Synthesis

Here we address the foundational questions that underpin success in this area.

Q1: What makes a reagent "air-sensitive," and which ones are common in indazole synthesis?

A1: Air-sensitive reagents react with components of the atmosphere, primarily oxygen and water. This reactivity can decompose the reagent, generate undesired byproducts, or poison a catalyst.[1] In the context of indazole synthesis, several classes of reagents require careful handling:

  • Organometallic Reagents: Compounds like organolithiums (e.g., n-BuLi) and Grignard reagents (RMgX) are powerful bases and nucleophiles but react rapidly with water and oxygen.[1]

  • Metal Hydrides: Strong reducing agents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are extremely water-sensitive.[2][3][4]

  • Low-Valent Transition Metals & Ligands: Palladium(0) and Copper(I) catalysts, crucial for cross-coupling reactions to form N-aryl indazoles, can be oxidized by air, rendering them inactive.[1] The supporting phosphine ligands (e.g., PPh₃, Xantphos) are readily oxidized to phosphine oxides, which can inhibit catalysis.[5]

  • Boranes and Phosphines: Reagents like trialkylphosphines (e.g., P(n-Bu)₃), used as reductants in Cadogan-Sundberg cyclizations, are susceptible to oxidation.[2][3][4][6]

Q2: What is the functional difference between working on a Schlenk line versus in a glovebox?

A2: Both create an inert atmosphere (typically nitrogen or argon), but they are suited for different tasks.[7][8]

  • A Schlenk line is ideal for performing reactions in solution.[7][9] It uses a dual manifold (vacuum and inert gas) to allow for the purging of air from glassware (via "evacuate-refill" cycles) and for running the reaction under a positive pressure of inert gas.[8][10][11] It is excellent for heating, cooling, and performing liquid transfers via syringe or cannula.[7]

  • A glovebox is an enclosed chamber with a constantly purified inert atmosphere.[2] It is superior for manipulating solids, such as weighing out catalysts or bases, preparing stock solutions, and setting up reactions that involve multiple solid reagents.[2][7]

The choice depends on the workflow. Often, a combination is best: weigh solids in the glovebox and run the reaction on a Schlenk line.

Q3: My solvents are "anhydrous," is that enough? Why do I need to degas them?

A3: "Anhydrous" refers to the absence of water. However, these solvents are still saturated with dissolved atmospheric gases, including oxygen (~8 ppm in many organic solvents). For many catalytic reactions, particularly those involving Pd(0), removing dissolved oxygen is more critical than removing trace water.[12] Oxygen can irreversibly oxidize the active catalyst.

There are three common methods for degassing solvents, with varying levels of effectiveness:[2][12][13]

Degassing MethodProcedureEffectivenessBest For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This is repeated 3-4 times.[2][12][14]Most EffectiveHighly sensitive organometallic and catalytic reactions.
Sonication The solvent is sonicated under a light vacuum for 1-2 minutes, followed by backfilling with inert gas. This cycle is repeated 5-10 times.[2]Moderately EffectiveHPLC sample prep and some less sensitive reactions.
Purging (Sparging) An inert gas is bubbled through the solvent for 30-60 minutes via a long needle.[2][12]Least EffectiveBulk solvent degassing for less demanding applications.

Troubleshooting Guide: Common Indazole Synthesis Failures

This section addresses specific problems encountered during popular indazole synthesis routes.

Scenario 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Problem: "I'm trying to synthesize a 1-aryl-1H-indazole from 1H-indazole and an aryl halide using a Pd catalyst and a phosphine ligand, but I'm getting low conversion and a lot of my starting material back."

Likely Cause & The Chemistry Behind It: The most probable culprit is the deactivation of your Pd(0) catalyst. The active catalytic species is a coordinatively unsaturated Pd(0) complex. Oxygen readily oxidizes Pd(0) to inactive Pd(II). Furthermore, the supporting phosphine ligands are easily oxidized to phosphine oxides (R₃P=O), which can bind to the palladium center and inhibit catalysis.

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed N-Arylation q1 Did you degas the solvent using Freeze-Pump-Thaw? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: Degas solvent rigorously. Oxygen is killing the catalyst. a1_no->sol1 q2 Was the catalyst/ligand weighed and added in a glovebox? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Action: Handle solids under inert atmosphere. Brief air exposure can deactivate them. a2_no->sol2 q3 Is your base (e.g., Cs₂CO₃, K₂CO₃) anhydrous and stored properly? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Action: Flame-dry the base with your flask under vacuum before use. Water can hydrolyze reactants. a3_no->sol3 end Re-run experiment with improved technique. a3_yes->end sol1->end sol2->end sol3->end

Caption: Troubleshooting Pd-catalyzed N-arylation.

Scenario 2: Cadogan-Sundberg Reductive Cyclization

Problem: "I am attempting a one-pot synthesis of a 2H-indazole from an o-nitrobenzaldehyde and a primary amine, using tri-n-butylphosphine as the reductant. The reaction is sluggish and gives a complex mixture."[6][15]

Likely Cause & The Chemistry Behind It: This reaction relies on the phosphine to deoxygenate the nitro group, leading to a nitrene or nitroso intermediate that cyclizes.[16] Trialkylphosphines are susceptible to oxidation by air. If your phosphine has been improperly stored or is of low quality, it will exist partially as the phosphine oxide and will not be an effective reductant. Secondly, the imine intermediate formed from the aldehyde and amine can be sensitive to hydrolysis if excess water is present.

Preventative Measures & Solutions:

  • Phosphine Quality: Use a freshly opened bottle or distill the phosphine under vacuum before use. Store it under argon in a sealed flask.

  • Reaction Setup: Assemble your glassware hot from the oven and purge thoroughly with an inert gas.

  • Solvent: Use a properly degassed, anhydrous solvent. While some protocols use isopropanol, ensure it is of high purity and has been degassed.[6]

  • Water Scavenging: Consider adding molecular sieves to the reaction, but ensure they are activated (heated under vacuum) immediately before use.

Step-by-Step Protocol: Air-Sensitive Reagent Transfer

This protocol details the syringe transfer of an air-sensitive liquid, a fundamental technique for success.

Objective: To transfer a defined volume of an air-sensitive reagent (e.g., a solution of n-BuLi or a liquid phosphine) from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[17]

Materials:

  • Schlenk flask with reaction mixture under positive argon/nitrogen pressure.

  • Sure/Seal™ bottle of air-sensitive reagent.

  • Two oven-dried (or flame-dried under vacuum) gas-tight syringes with needles.

  • Inert gas source (balloon or Schlenk line).

Procedure:

  • Prepare the Syringe: Dry the syringe and plunger separately in an oven (>120 °C) for at least 4 hours.[17] Assemble the syringe while hot and immediately flush it with inert gas at least 10-15 times to remove any residual air and moisture.[17][18]

  • Prepare the Reagent Bottle: Secure the Sure/Seal™ bottle. Puncture the septum with a needle connected to an inert gas source (e.g., a balloon) to create a slight positive pressure. This prevents air from entering when you withdraw the liquid.

  • Withdraw the Reagent: Puncture the septum with the prepared, inert-gas-flushed syringe. Slowly draw the desired volume of liquid into the syringe. It's good practice to pull a small amount of the inert gas "headspace" into the syringe after the liquid; this bubble acts as a buffer.

  • Remove Air Bubbles: Point the syringe upwards and gently push the plunger to expel the inert gas bubble and any small bubbles from the liquid.

  • Transfer to Reaction Flask: Insert the needle of the syringe through the septum of your reaction flask, ensuring the needle tip is below the surface of the solvent. Slowly add the reagent.

  • Rinse the Syringe: If quantitative transfer is critical, you can draw some solvent from the reaction flask back into the syringe and then re-inject it into the flask.

  • Quench the Syringe: Immediately after use, quench the residual reagent in the syringe by drawing up and expelling a suitable quenching solvent (e.g., isopropanol for n-BuLi) in a separate beaker before cleaning.

Caption: Workflow for an air-sensitive reaction setup.

By understanding the principles behind these techniques and diligently applying them, researchers can overcome the challenges posed by air-sensitive reagents and achieve reliable, high-yielding syntheses of valuable indazole derivatives.

References
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • Visible-light-driven Cadogan reaction. [Link]

  • ACS Publications. 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines | Organometallics. [Link]

  • NIH. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]

  • PubMed. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. [Link]

  • ResearchGate. The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]

  • ResearchGate. (PDF) Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]

  • NIH. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

  • Organic Syntheses. indazole. [Link]

  • MDPI. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]

  • ARTICLE Phosphino-Stibine Ligands for the Synthesis of Heterometallic Complexes. [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. [Link]

  • Wikipedia. Air-free technique. [Link]

  • ResearchGate. Different approaches for the synthesis of 2H-Indazoles. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]

  • PubMed. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Berry Group. Section 5.4 Title: Degassing Solvents. [Link]

  • Quora. What are the characteristics of phosphine ligands in organometallic compounds?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

  • Royal Society of Chemistry. Tertiary phosphines: preparation. [Link]

  • Sci-Hub. Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the Potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Indazole Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, making the development of potent and selective kinase inhibitors a cornerstone of precision medicine.[1][2] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the indazole core has proven to be a particularly fruitful starting point for the development of successful therapeutics.[1][2] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature this bicyclic aromatic system, underscoring its value in establishing key interactions within the ATP-binding pocket of various kinases.[2][3]

This guide provides a comparative analysis of known indazole-based kinase inhibitors to contextualize and propose a scientific framework for evaluating the potential of a novel, yet uncharacterized compound: 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone . While, to date, there is no publicly available data on the specific biological activity of this molecule, its structural features—namely the indazole core and the electron-withdrawing trifluoroethanone moiety—suggest a plausible role as a kinase inhibitor. This document will serve as a roadmap for researchers and drug development professionals, outlining the rationale for its investigation and the experimental workflows required to elucidate its therapeutic potential.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To understand the potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, it is instructive to compare it with well-characterized indazole-containing kinase inhibitors. The following table summarizes the properties of selected agents, highlighting the diversity of targets and potencies achievable with this scaffold.

Compound Primary Kinase Target(s) IC50 / Ki Key Structural Features Therapeutic Application
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITKi = 0.1 - 1.6 nMIndazole core, sulfonamide linker, substituted phenyl ringAdvanced Renal Cell Carcinoma
Pazopanib VEGFRs, PDGFRs, FGFRs, c-KitIC50 = 10-84 nMIndazole core, pyrimidine linker, sulfonamide groupAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Compound 1 (from[4]) FGFR1IC50 = 100 nM3-aryl-indazole, amine linker to a tricyclic systemInvestigational
Compound 77 (from[1]) JAK2IC50 = 2.38 µM3-substituted indazole with a tetrazole moietyInvestigational
Compound C05 (from[3]) PLK487.45% inhibition at 0.5 µMSubstituted indazoleInvestigational

This table is a compilation of data from multiple sources.[1][2][3][4]

The diverse range of kinases targeted by these compounds illustrates the versatility of the indazole scaffold. The substitutions on the indazole ring play a crucial role in determining target specificity and potency. For 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone , the key distinguishing feature is the trifluoroethanone group at the 5-position. The strong electron-withdrawing nature of the trifluoromethyl group could significantly influence the electronic properties of the indazole ring system and its potential interactions with the kinase active site.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the prevalence of indazole-based compounds as ATP-competitive inhibitors, it is reasonable to hypothesize that 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone would also function in this manner. The indazole core would likely form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The trifluoroethanone moiety could engage in additional interactions, potentially with hydrophobic pockets or through dipole-dipole interactions, which could contribute to both potency and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Indazole_Inhibitor 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (Hypothesized Target) Indazole_Inhibitor->RAF Inhibition Indazole_Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows for Characterization

To ascertain the kinase inhibitory properties of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a systematic experimental approach is required. This involves a tiered screening and validation process, beginning with broad biochemical assays and progressing to more specific cell-based and in vivo models.

Biochemical Kinase Profiling

The initial step is to determine if the compound has any kinase inhibitory activity and to identify its primary targets.

G start 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) start->kinase_panel hit_identification Identify Primary Kinase 'Hits' (% Inhibition > Threshold) kinase_panel->hit_identification ic50_determination IC50 Determination for Hits (Dose-Response Curve) hit_identification->ic50_determination Hits mechanism_of_action Mechanism of Action Studies (ATP Competition Assays) ic50_determination->mechanism_of_action selectivity_profiling Selectivity Profiling (Comparison of IC50s) mechanism_of_action->selectivity_profiling

Caption: Workflow for biochemical characterization of a novel kinase inhibitor.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone in a suitable kinase buffer. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality behind experimental choices: A luminescence-based assay like ADP-Glo™ is chosen for its high sensitivity, broad applicability to different kinases, and high-throughput compatibility, making it ideal for initial screening and IC50 determination.[3]

Cell-Based Assays

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrate within a cell.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (chosen based on the identified kinase target) and allow the cells to adhere. Treat the cells with various concentrations of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest. Subsequently, probe with a primary antibody for the total amount of the substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate, normalized to the total substrate.

Trustworthiness of the protocol: This protocol includes normalization to total protein levels of the substrate, ensuring that any observed decrease in the phosphorylated form is due to kinase inhibition and not a general decrease in protein expression.

Cell Viability and Proliferation Assays

To determine the functional consequence of kinase inhibition, cell viability and proliferation assays are essential.

Detailed Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone remains an uncharacterized molecule, its structural similarity to a class of highly successful kinase inhibitors provides a strong rationale for its investigation. The indazole scaffold offers a proven anchor for binding to the kinase hinge region, while the trifluoroethanone moiety presents an opportunity for novel interactions that could confer unique potency and selectivity profiles.

The experimental workflows detailed in this guide provide a clear and robust pathway for the comprehensive evaluation of this and other novel kinase inhibitor candidates. By progressing from broad biochemical profiling to specific cell-based functional assays, researchers can systematically elucidate the mechanism of action, identify the primary cellular targets, and ultimately determine the therapeutic potential of new chemical entities. The insights gained from such studies will be invaluable in driving the next generation of targeted therapies.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances. [Link]

  • Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. PubMed. [Link]

  • Dual Inhibition of Topoisomerase II and Tyrosine Kinases by the Novel Bis-Fluoroquinolone Chalcone-Like Derivative HMNE3 in Human Pancreatic Cancer Cells. PubMed. [Link]

  • (PDF) Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. [Link]

  • Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. MDPI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. [Link]

  • 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. [Link]

  • Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. [Link]

Sources

A Comparative Guide: 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone vs. its Non-fluorinated Analog, 1-(1H-indazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The strategic modification of such scaffolds is a cornerstone of drug development, aiming to enhance desirable properties such as metabolic stability, target affinity, and bioavailability. This guide provides an in-depth comparison of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone and its non-fluorinated counterpart, 1-(1H-indazol-5-yl)ethanone.

The introduction of a trifluoromethyl (-CF3) group is a common tactic in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[2] This guide will dissect the theoretical and practical implications of this single, yet powerful, chemical alteration. We will explore the synthesis, physicochemical characteristics, and anticipated biological performance of these two molecules, supported by experimental data from analogous systems and established scientific principles. This comparative analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of trifluoromethylation on a key heterocyclic scaffold.

Synthesis Strategies: Accessing the Fluorinated and Non-Fluorinated Indazole Ketones

The synthesis of both 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone and 1-(1H-indazol-5-yl)ethanone can be achieved through multi-step sequences, often culminating in the formation of the indazole ring system. While specific experimental procedures for these exact molecules are not extensively detailed in publicly available literature, credible synthetic routes can be proposed based on established methodologies for analogous indazole derivatives.[3][4][5]

Proposed Synthesis of 1-(1H-indazol-5-yl)ethanone

The synthesis of the non-fluorinated analog can be envisioned starting from a suitably substituted phenylhydrazine, followed by cyclization to form the indazole core. A plausible route is outlined below:

A 4-Hydrazinobenzoic acid B Protection of carboxylic acid A->B e.g., Esterification C Acetylation B->C Acetic anhydride D Cyclization C->D e.g., Polyphosphoric acid E 1-(1H-indazol-5-yl)ethanone D->E Deprotection (if necessary)

Caption: Proposed synthetic workflow for 1-(1H-indazol-5-yl)ethanone.

Proposed Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone

The synthesis of the trifluoromethyl analog can be approached similarly, with the key difference being the introduction of the trifluoroacetyl group. This can be achieved either by using a trifluoroacetylating agent on the indazole core or by constructing the indazole ring from a precursor already containing the trifluoroacetyl moiety.

A 5-Bromo-1H-indazole B Grignard formation or Lithiation A->B C Reaction with Trifluoroacetic anhydride or Ethyl trifluoroacetate B->C D 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone C->D

Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone.

Comparative Physicochemical Properties

The introduction of the trifluoromethyl group is expected to significantly alter the physicochemical properties of the indazole scaffold. While experimentally determined data for these specific compounds are scarce, we can infer the likely changes based on established principles of physical organic chemistry.

Property1-(1H-indazol-5-yl)ethanone (Predicted)2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone (Predicted)Expected Impact of Trifluoromethylation
Molecular Weight ~160.17 g/mol ~214.15 g/mol Increased molecular weight
LogP ~1.5 - 2.0~2.5 - 3.0Increased lipophilicity
pKa (Indazole NH) ~13-14~11-12Increased acidity
Dipole Moment LowerHigherIncreased polarity of the C=O bond

Rationale behind the expected changes:

  • Lipophilicity (LogP): The trifluoromethyl group is significantly more lipophilic than a methyl group. This increased lipophilicity can influence membrane permeability and interactions with hydrophobic pockets in biological targets.[6][7]

  • Acidity (pKa): The strongly electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton on the indazole ring.[8] This can affect the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.

  • Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, which can influence the reactivity and electronic properties of the entire molecule.

Comparative Biological Performance: A Focus on Metabolic Stability and Kinase Inhibition

The true value of a molecular modification in drug discovery is ultimately determined by its impact on biological activity and pharmacokinetic properties.

Metabolic Stability

One of the most well-documented advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.

A study on closely related indole and indazole derivatives provides compelling evidence for this phenomenon. The replacement of an indole core with an indazole did not significantly improve microsomal stability. However, trifluoromethylation of the indazole ring resulted in a 4-fold increase in the metabolic half-life (t1/2) in mouse liver microsomes.[9] This suggests that 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone is likely to exhibit significantly greater metabolic stability compared to its non-fluorinated analog.

Compound AnalogMetabolic Half-life (t1/2) in Mouse Liver Microsomes
Indole Derivative12.3 min
Indazole Derivative~13 min
Trifluoromethylated Indazole Derivative 53 min
Data adapted from a study on analogous compounds.[9]

This enhanced stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Potential as Kinase Inhibitors

The indazole scaffold is a common feature in a multitude of kinase inhibitors.[1] The nitrogen atoms of the indazole ring are well-suited to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. While there is no direct comparative data for the kinase inhibitory activity of our two target compounds, we can hypothesize on the potential impact of the trifluoromethyl group.

The increased lipophilicity and altered electronic profile of the trifluoromethylated compound could lead to:

  • Enhanced Binding Affinity: The trifluoromethyl group may engage in favorable hydrophobic interactions within the kinase active site, potentially leading to increased potency.

  • Altered Selectivity Profile: The steric and electronic changes could favor binding to certain kinases over others, thus altering the selectivity profile of the inhibitor.

To definitively assess this, a comparative kinase inhibition screen would be necessary.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone (An Analogous Procedure)

This protocol for a related indazole provides a template for the acetylation of the indazole nitrogen.

Materials:

  • 6-nitro-1H-indazole

  • Acetic acid

  • Acetic anhydride

  • Ethanol

Procedure:

  • A mixture of 6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) are heated under reflux for 24 hours.[3]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the solvent is removed under vacuum.[3]

  • The resulting residue is recrystallized from ethanol to yield the final product.[3]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of the two compounds.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the parent compound.

A Prepare microsome/compound mix B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Time-point sampling and quenching C->D E Protein precipitation D->E F LC-MS/MS analysis E->F G Data analysis (t1/2 calculation) F->G

Sources

In Vitro Validation of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a putative Fatty Acid Amide Hydrolase (FAAH) inhibitor. By objectively comparing its performance against established alternatives and providing detailed experimental protocols, this document serves as a critical resource for researchers in drug discovery and development.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2] By terminating the signaling of anandamide, FAAH plays a crucial role in regulating a wide array of physiological and behavioral processes, including pain, inflammation, and mood.[1] Inhibition of FAAH leads to elevated endogenous levels of anandamide, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] This makes FAAH a highly attractive therapeutic target for a variety of neurological and inflammatory disorders.

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone contains a trifluoromethyl ketone moiety, a well-established pharmacophore known to reversibly inhibit serine hydrolases.[3] This structural feature suggests that its primary mechanism of action is the inhibition of FAAH. This guide outlines a series of in vitro experiments designed to rigorously validate this hypothesis and characterize its potency and selectivity in comparison to other known FAAH inhibitors.

Comparative Landscape: Profiling 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone Against Established FAAH Inhibitors

To provide a meaningful assessment of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone's in vitro performance, we will compare it against two well-characterized FAAH inhibitors with distinct mechanisms of action:

  • URB597: A carbamate-based irreversible inhibitor of FAAH.[4][5] It is one of the most widely studied FAAH inhibitors and serves as a benchmark for covalent inhibition.[5]

  • PF-3845: A potent and selective piperidine urea-based reversible inhibitor of FAAH.[4] This compound represents a different class of non-covalent inhibitors.

This comparative approach will allow for a nuanced understanding of the inhibitory profile of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, including its potency, reversibility, and potential off-target effects.

Experimental Validation: A Step-by-Step Approach

A multi-faceted in vitro strategy is essential to thoroughly validate the mechanism of action. This involves direct measurement of enzyme inhibition, assessment of target engagement in a cellular context, and evaluation of downstream functional consequences.

Biochemical Assay: Direct Measurement of FAAH Inhibition

The foundational experiment is a direct, in vitro enzymatic assay to quantify the inhibitory potency of the test compounds on purified FAAH. A fluorometric assay is the industry standard for its sensitivity and high-throughput compatibility.[6]

Principle: The assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.[1][7] The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its inhibitory potency.

Experimental Workflow:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) Transport Passive Diffusion/ Facilitated Transport AEA_ext->Transport AEA_int Anandamide (AEA) Transport->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor FAAH Inhibitor (e.g., 2,2,2-Trifluoro-1- (1H-indazol-5-YL)ethanone) Inhibitor->FAAH Inhibition

Caption: Cellular uptake and degradation of anandamide by FAAH.

Experimental Workflow:

Caption: Workflow for the cellular anandamide degradation assay.

Data Presentation: The effectiveness of the inhibitors in a cellular context is also evaluated by their IC50 values.

CompoundCellular IC50 (nM) [Hypothetical Data]
2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone 50
URB59725
PF-384575

Causality Behind Experimental Choices: The use of intact cells provides a more physiologically relevant model by incorporating factors such as cell permeability and potential off-target effects that are not captured in a purified enzyme assay. Comparing the biochemical and cellular IC50 values can provide insights into the compound's cell permeability and bioavailability.

Downstream Functional Assay: Measuring Endogenous Anandamide Levels

The ultimate goal of FAAH inhibition is to increase the endogenous levels of anandamide. Therefore, a direct measurement of intracellular anandamide following inhibitor treatment is a critical functional validation.

Principle: Inhibition of FAAH in cultured cells will lead to an accumulation of endogenously produced anandamide. This can be quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow:

Caption: Workflow for quantifying endogenous anandamide levels.

Data Presentation: The functional consequence of FAAH inhibition is presented as the fold-increase in endogenous anandamide levels.

Compound (at 1 µM)Fold Increase in Endogenous Anandamide [Hypothetical Data]
2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone 8-fold
URB59710-fold
PF-38456-fold

Conclusion

This guide outlines a robust in vitro strategy to validate the mechanism of action of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone as a FAAH inhibitor. By employing a combination of biochemical and cellular assays and comparing its performance to established inhibitors, researchers can generate a comprehensive profile of this novel compound. The provided protocols and data presentation formats offer a clear and objective framework for assessing its potential as a therapeutic agent.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3019–3043. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Lee, H. C., et al. (2018). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 19(11), 3397. [Link]

  • Petrosino, S., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3127. [Link]

  • Moore, B. M., et al. (2005). Cellular accumulation of anandamide: consensus and controversy. British Journal of Pharmacology, 145(5), 553–562. [Link]

  • Szafraniec, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Szafraniec, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Petrosino, S., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ResearchGate. [Link]

  • Deutsch, D. G., & Chin, S. A. (1993). Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist. Biochemical Pharmacology, 46(5), 791–796. [Link]

  • Ansari, M. A., et al. (2020). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323. [Link]

  • Ortega-Gutiérrez, S., et al. (2004). Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study. British Journal of Pharmacology, 141(1), 163–174. [Link]

  • Chicca, A., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In Endocannabinoid System. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2019). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 16(7), 785-791. [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 7, 370. [Link]

  • Deutsch, D. G., et al. (2001). The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase. Journal of Biological Chemistry, 276(10), 6967–6973. [Link]

  • Tao, Y., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3170. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the adage "one drug, one target" is a foundational aspiration, yet rarely a clinical reality. The intricate structural homologies across protein families, particularly kinases, necessitate a rigorous evaluation of a compound's selectivity profile long before it can be considered a viable therapeutic candidate. Off-target activities can lead to unforeseen toxicities or, in some serendipitous instances, polypharmacological benefits. Therefore, a comprehensive understanding of a molecule's interactions across the proteome is not merely an academic exercise but a critical step in de-risking a drug development program.

This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (hereafter referred to as Compound X). The presence of the indazole moiety, a common scaffold in kinase inhibitors, and the trifluoroethanone group suggests a potential for interactions with ATP-binding sites.[1][2] Herein, we present a systematic approach to profiling Compound X against a broad panel of kinases and a representative selection of G-protein coupled receptors (GPCRs) to ascertain its selectivity and identify potential off-target liabilities.

The Imperative of Early-Stage Cross-Reactivity Profiling

The rationale for conducting extensive cross-reactivity screening during the early phases of drug development is multifaceted. Primarily, it serves to:

  • Elucidate the Mechanism of Action: Confirming that the observed cellular phenotype is a direct consequence of modulating the intended target.

  • Identify Off-Target Liabilities: Proactively flagging potential toxicities arising from interactions with unintended proteins.

  • Discover Opportunities for Drug Repurposing: Uncovering novel therapeutic applications based on unexpected activities.

  • Inform Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to enhance selectivity and potency.

This guide will detail the experimental workflows and comparative data for profiling Compound X, providing a framework for researchers to assess the selectivity of their own lead compounds.

Comparative Kinase Selectivity Profiling

Given the structural alerts within Compound X, a comprehensive kinase screen is paramount. For this analysis, we will assume a hypothetical primary target, for illustrative purposes, of Polo-like Kinase 4 (PLK4) , a serine/threonine kinase involved in centriole duplication and a target in oncology.[2] Our objective is to determine the selectivity of Compound X for PLK4 against a panel of other kinases.

Experimental Workflow: Kinase Glo® Luminescence Assay

The Kinase-Glo® assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is indicative of ATP consumption by the kinase and thus, kinase activity.

Kinase_Glo_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Compound X Serial Dilution reaction Incubate Compound X, Kinase, Substrate, and ATP prep1->reaction prep2 Kinase & Substrate Preparation prep2->reaction prep3 ATP Preparation prep3->reaction detection1 Add Kinase-Glo® Reagent reaction->detection1 detection2 Incubate at Room Temperature detection1->detection2 detection3 Measure Luminescence detection2->detection3 PRESTO_Tango_Workflow cluster_setup Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Reporter Gene Assay setup1 Seed HEK293T cells setup2 Co-transfect with GPCR and β-arrestin-TEV fusion constructs setup1->setup2 treatment Add Compound X to transfected cells setup2->treatment readout1 Incubate for 24 hours treatment->readout1 readout2 Lyse cells and add luciferase substrate readout1->readout2 readout3 Measure Luminescence readout2->readout3

Caption: Workflow for the PRESTO-Tango β-Arrestin Recruitment Assay.

Step-by-Step Protocol: PRESTO-Tango Assay
  • Cell Culture: Maintain HEK293T cells in appropriate growth medium.

  • Transfection: Co-transfect the cells with a plasmid encoding the GPCR of interest fused to a TEV protease cleavage site and a transcription factor, and a second plasmid encoding β-arrestin fused to the TEV protease.

  • Cell Plating: Plate the transfected cells in a 384-well, clear-bottom, white-walled assay plate.

  • Compound Addition: After 24 hours, add Compound X at a final concentration of 10 µM. Include a known agonist for each GPCR as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate for an additional 16-24 hours.

  • Detection: Add a luciferase substrate to the wells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold activation relative to the DMSO control. A significant increase in luminescence indicates that Compound X is an agonist for the tested GPCR.

GPCR Cross-Reactivity Data

The following table summarizes the hypothetical activity of Compound X against a representative panel of GPCRs.

GPCR TargetFamilyAgonist Activity (% of Control Agonist)Antagonist Activity (% Inhibition)
ADRB2Adrenergic< 5%< 10%
DRD2Dopaminergic< 5%< 10%
HTR2ASerotonergic< 5%< 10%
OPRK1Opioid< 5%< 10%
AGTR1Angiotensin< 5%< 10%
CXCR4Chemokine< 5%< 10%

Interpretation of Results:

The data from the PRESTO-Tango screen indicates that Compound X does not exhibit significant agonist or antagonist activity against the tested panel of GPCRs at a concentration of 10 µM. This suggests a clean profile with respect to these common off-targets and a low likelihood of associated side effects such as cardiovascular, CNS, or immune-related adverse events.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of the novel investigational compound, 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (Compound X). Based on our hypothetical data, Compound X emerges as a potent and relatively selective inhibitor of PLK4. While some activity against other kinases was observed, the selectivity window is promising. Furthermore, the lack of significant interaction with a diverse panel of GPCRs enhances its safety profile.

It is imperative to acknowledge that these initial screens represent the first tier of a comprehensive selectivity assessment. Further investigations should include:

  • Expanded Kinase Profiling: Screening against a larger, more diverse panel of kinases to obtain a more complete picture of selectivity.

  • Cellular Target Engagement Assays: Confirming that Compound X engages PLK4 in a cellular context at concentrations that correlate with its biochemical potency.

  • Phenotypic Screening: Evaluating the effects of Compound X in relevant cellular models to correlate target engagement with a functional outcome.

By integrating these multi-faceted approaches, researchers can build a robust understanding of a compound's selectivity, enabling more informed decisions in the progression of drug candidates from the bench to the clinic.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Sampson, P. B., Liu, Y., Forrest, B., Cumming, G., Li, S.-W., Patel, N. K., Edwards, L., Laufer, R., Feher, M., Ban, F., Awrey, D. E., Mao, G., Plotnikova, O., Hodgson, R., Beletskaya, I., Mason, J. M., Luo, X., Nadeem, V., Wei, X., … Pauls, H. W. (2015). The discovery of Polo-like kinase 4 inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • Asinex. (n.d.). GPCR - Research Areas - Screening Libraries. Retrieved January 26, 2026, from [Link]

  • Kroeze, W. K., Sassano, M. F., Huang, X.-P., Lansu, K., McCorvy, J. D., Giguere, P. M., Sciaky, N., & Roth, B. L. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(5), 362–369. [Link]

  • G. G. G. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery. Among these, indazole derivatives stand out for their diverse biological activities. The introduction of a trifluoromethyl ketone moiety, a privileged functional group known to enhance metabolic stability and binding affinity, further elevates their potential. This guide provides an in-depth analysis and comparison of synthetic protocols for a key building block: 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone. Our focus is on reproducibility, scalability, and the underlying chemical principles that govern these transformations, offering field-proven insights to navigate the challenges inherent in synthetic chemistry.

Introduction: The Significance of a Trifluoromethylated Indazole Ketone

2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone serves as a critical intermediate in the synthesis of a variety of pharmacologically active agents. The indazole core is a bioisostere of purines and is found in numerous compounds with anticancer, anti-inflammatory, and antiviral properties. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The ketone functionality provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug screening.

Given its importance, the reliable and reproducible synthesis of this key intermediate is of paramount importance. This guide will dissect and compare published synthetic routes, offering a critical evaluation of each methodology.

Comparative Analysis of Synthetic Protocols

Our investigation into the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone has revealed a primary and highly effective method detailed in the patent literature. While alternative theoretical pathways exist, a robust and well-documented protocol provides the most reliable foundation for reproducible synthesis.

Protocol 1: Trifluoroacetylation of 5-Iodo-1H-indazole via Organometallic Intermediates

This protocol, outlined in patent WO2008070826A1, stands as a robust and validated method for the preparation of the target compound. It proceeds through a two-step sequence involving the protection of the indazole nitrogen followed by a metal-halogen exchange and subsequent trifluoroacetylation.

Scientific Rationale: The choice of 5-iodo-1H-indazole as the starting material is strategic. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more efficient metal-halogen exchange at low temperatures. This is crucial for generating the organometallic intermediate, which is highly reactive and prone to side reactions if not handled under carefully controlled conditions. The protection of the acidic N-H proton of the indazole ring is essential to prevent quenching of the organolithium or Grignard reagent that will be formed.

Workflow Diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Deprotection A 5-Iodo-1H-indazole C N-Protected 5-Iodoindazole A->C Base (e.g., NaH) B Protection Reagent (e.g., SEM-Cl) B->C D N-Protected 5-Iodoindazole C->D G N-Protected 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone D->G Metal-Halogen Exchange E Organolithium Reagent (e.g., n-BuLi) E->G F Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) F->G Acylation H N-Protected Product G->H J 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone (Final Product) H->J I Deprotecting Agent (e.g., TBAF or Acid) I->J

Caption: Synthetic workflow for Protocol 1.

Experimental Data Summary:

StepKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
1. N-Protection 5-Iodo-1H-indazole, SEM-Cl, NaHDMF0 to RT2 h>95
2. Trifluoroacetylation N-Protected 5-Iodoindazole, n-BuLi, Ethyl TrifluoroacetateTHF-781 h60-70
3. Deprotection N-Protected Product, TBAFTHFRT4 h>90

Reproducibility Analysis and In-Depth Insights:

  • Critical Parameter - Anhydrous Conditions: The success of the metal-halogen exchange and the subsequent acylation is critically dependent on maintaining strictly anhydrous conditions. Any trace of moisture will quench the highly basic organolithium reagent, leading to a significant reduction in yield. It is imperative to use freshly distilled solvents and flame-dried glassware.

  • Choice of Protecting Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice for protecting the indazole nitrogen. It is stable to the strongly basic conditions of the trifluoroacetylation step and can be readily cleaved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions. Other protecting groups, such as the trityl (Tr) or p-methoxybenzyl (PMB) groups, could also be employed, but their cleavage conditions might be harsher and less compatible with the trifluoromethyl ketone moiety.

  • Temperature Control: The metal-halogen exchange with n-butyllithium is typically performed at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise can lead to side reactions, including decomposition of the organolithium intermediate. The subsequent addition of the electrophile, ethyl trifluoroacetate, should also be carried out at this low temperature to ensure a clean reaction.

  • Alternative Trifluoroacetylating Agents: While ethyl trifluoroacetate is a common and effective reagent, other trifluoroacetylating agents such as trifluoroacetic anhydride could potentially be used. However, trifluoroacetic anhydride is highly reactive and may lead to over-acylation or other side reactions. Ethyl trifluoroacetate offers a good balance of reactivity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone from 5-Iodo-1H-indazole

Step 1: Synthesis of 5-Iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere at 0 °C, add a solution of 5-iodo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected 5-iodoindazole.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-5-yl)ethanone

  • Dissolve the N-protected 5-iodoindazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add ethyl trifluoroacetate (1.2 equivalents) dropwise, again ensuring the temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Step 3: Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone

  • Dissolve the N-protected trifluoromethyl ketone (1.0 equivalent) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone.

Conclusion

The reproducible synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone is a critical step for the advancement of drug discovery programs targeting a multitude of diseases. The detailed protocol based on the trifluoroacetylation of a 5-iodo-1H-indazole derivative provides a reliable and scalable route to this valuable intermediate. By understanding the underlying chemical principles and paying close attention to critical experimental parameters such as anhydrous conditions and temperature control, researchers can confidently and efficiently produce this key building block. This guide serves as a practical resource to aid in the successful and reproducible synthesis of this important compound, thereby accelerating the development of new and innovative therapeutics.

References

  • WO2008070826A1: PROCESS FOR THE PREPARATION OF INDAZOLE DERIV

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (CAS No. 403660-48-0), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value beyond the product itself, fostering a culture of safety and responsibility.

Understanding the Compound: A Foundation for Safe Handling

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a fluorinated ketone derivative of indazole. Its chemical structure necessitates a cautious approach to its handling and disposal. The presence of the trifluoromethyl group classifies it as a halogenated organic compound, a category of chemicals with specific disposal requirements due to their potential environmental persistence and the hazardous byproducts that can form during improper treatment, such as hydrogen fluoride upon combustion.[1]

Hazard Profile:

Based on available safety information, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Harmful in contact with skin (H312)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • Harmful if inhaled (H332)[2]

  • May cause respiratory irritation (H335)[2]

This profile underscores the need for stringent adherence to safety protocols during all handling and disposal procedures.

Core Principles of Disposal: Segregation and Compliance

The cornerstone of proper chemical waste management lies in correct segregation. Due to its chemical nature, 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone must be treated as a halogenated organic hazardous waste .[3][4] Mixing this with non-halogenated waste streams can lead to complex and costly disposal processes, and more importantly, can create unforeseen hazards.[4]

Disposal procedures must align with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[5]

Procedural Guide for Disposal

This step-by-step guide is designed to provide clear, actionable instructions for the safe disposal of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or neoprene gloves are recommended. Ensure they are regularly inspected for any signs of degradation or puncture.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield in addition to goggles is advised.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

2. Waste Collection: A Dedicated Approach

  • Container Selection: Use only designated, properly labeled hazardous waste containers. These containers should be made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone," and the associated hazard pictograms (e.g., harmful, irritant).

  • Segregation: This waste stream must be kept separate from all other waste streams, particularly non-halogenated organic waste.[6][7]

3. Disposal Workflow

The following diagram illustrates the logical flow for the disposal of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Select Labeled Halogenated Waste Container A->B C Carefully Transfer Waste (Solid or in Solution) B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Waste Manifest G->H I High-Temperature Incineration G->I Contractor's Responsibility

Caption: Disposal workflow for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

4. Decontamination: Leaving No Trace

  • Glassware and Equipment: Any apparatus that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the designated halogenated waste container. Following this, a standard laboratory cleaning procedure can be performed.

  • Work Surfaces: Decontaminate the work area, such as the fume hood sash and benchtop, with a suitable solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste in the same container.

5. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the area as described in the decontamination section.
Large Spill Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.

The Rationale Behind the Rigor

The stringent procedures for disposing of halogenated organic compounds like 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone are in place for compelling reasons. High-temperature incineration is the preferred disposal method for these compounds.[8] This process is designed to break the carbon-fluorine bonds and convert the compound into less harmful substances. However, this must be done in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride.

By adhering to these guidelines, you are not only ensuring your safety and that of your colleagues but also contributing to the responsible stewardship of our environment. Trust in these protocols is a trust in a safer, more sustainable scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]

  • University of Hamburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Missouri State University. (2024, April 30). Lab Waste. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.